Enamidonin
Description
Structure
2D Structure
Properties
Molecular Formula |
C37H51N7O7 |
|---|---|
Molecular Weight |
705.8 g/mol |
IUPAC Name |
(2E,4E,9E)-N-[(E)-3-[(5-benzyl-14,14-dimethyl-3,6,9,15-tetraoxo-1,4,7,10,13-pentazabicyclo[10.2.1]pentadecan-8-yl)methylamino]-3-oxoprop-1-enyl]-13-hydroxytetradeca-2,4,9-trienamide |
InChI |
InChI=1S/C37H51N7O7/c1-26(45)16-12-9-7-5-4-6-8-10-15-19-31(46)38-21-20-32(47)39-23-29-34(49)40-24-30-36(51)44(37(2,3)43-30)25-33(48)41-28(35(50)42-29)22-27-17-13-11-14-18-27/h7-11,13-15,17-21,26,28-30,43,45H,4-6,12,16,22-25H2,1-3H3,(H,38,46)(H,39,47)(H,40,49)(H,41,48)(H,42,50)/b9-7+,10-8+,19-15+,21-20+ |
InChI Key |
HEQUMWPCRPDUAA-ABYMUAOKSA-N |
Isomeric SMILES |
CC(CC/C=C/CCC/C=C/C=C/C(=O)N/C=C/C(=O)NCC1C(=O)NCC2C(=O)N(CC(=O)NC(C(=O)N1)CC3=CC=CC=C3)C(N2)(C)C)O |
Canonical SMILES |
CC(CCC=CCCCC=CC=CC(=O)NC=CC(=O)NCC1C(=O)NCC2C(=O)N(CC(=O)NC(C(=O)N1)CC3=CC=CC=C3)C(N2)(C)C)O |
Synonyms |
enamidonin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of the Enaminone Scaffold
For Researchers, Scientists, and Drug Development Professionals
The enaminone scaffold is a crucial structural motif in medicinal chemistry and a versatile building block in organic synthesis.[1][2] Possessing a unique conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group, enaminones exhibit both nucleophilic and electrophilic properties.[2][3] This dual reactivity makes them highly valuable intermediates for the synthesis of a wide array of carbocyclic and heterocyclic compounds.[1] Furthermore, the enaminone framework is a key pharmacophore in numerous compounds with diverse pharmacological activities, including antitumor, anti-inflammatory, anticonvulsant, and antibiotic properties.[1][2]
This technical guide provides a comprehensive overview of the primary synthetic routes to access the enaminone scaffold, detailed experimental protocols, and a summary of the key characterization techniques used to verify its structure and purity.
Synthesis of the Enaminone Scaffold
The synthesis of enaminones has been an area of continuous development, with methodologies ranging from classical condensation reactions to modern catalytic and multi-component strategies.
Classical Synthesis: Condensation of 1,3-Dicarbonyl Compounds
The most traditional and straightforward method for synthesizing enaminones is the condensation reaction between a 1,3-dicarbonyl compound (like a β-ketoester or a 1,3-diketone) and a primary or secondary amine.[1] This reaction often proceeds with the removal of water, sometimes aided by a catalyst or dehydrating agent.
General Reaction Scheme: R1, R2, R3 = Alkyl, Aryl, H; R4, R5 = Alkyl, Aryl, H (at least one is not H for secondary amines)
A variety of catalysts, such as ceric ammonium nitrate, can be employed to facilitate this reaction at room temperature, often leading to good or excellent yields in short reaction times.[4] Green chemistry approaches have also been developed, utilizing water as a solvent or employing natural catalysts like onion extract.[4][5]
Modern Synthetic Methodologies
In recent years, numerous advanced methods have been developed to synthesize enaminones with improved efficiency, selectivity, and substrate scope. These methods often utilize transition metal catalysts or photochemical approaches.
Key Modern Synthetic Routes:
-
Nickel-Catalyzed Amination: Kuwano's group developed a method for the selective β-amination of ethyl ketones using a nickel catalyst.[1][6]
-
Copper & Silver-Catalyzed Reactions: Enaminones can be prepared from the reaction of aldehydes and calcium carbide with amines, catalyzed by CuI.[1][6] Another approach involves the silver-catalyzed amination of propargyl alcohols.[1][6]
-
Photoredox/Nickel Dual Catalysis: A novel method utilizes a dual catalytic system of an organic photocatalyst and a nickel catalyst to synthesize enaminones from 3-bromochromones under mild conditions.[1][6] This light-mediated reaction proceeds via a Michael addition followed by photocatalytic debromination.[6]
-
Cobalt-Catalyzed Oxidative Amination: This method involves the reaction of aryl alkenes with amines and chloroform (CHCl₃) using tert-butyl hydroperoxide as an oxidant, catalyzed by cobalt.[4][7]
-
Multi-Component Reactions: Efficient, one-pot, four-component sequential reactions have been developed to provide enaminones under mild, catalyst-free conditions.[4][7]
Data on Synthetic Methods
The following table summarizes quantitative data for various enaminone synthesis methodologies, allowing for easy comparison of their efficiencies.
| Method | Starting Materials | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Classical Condensation | 1,3-Dicarbonyls, Amines | Ceric Ammonium Nitrate, RT | Various | Good to Excellent | [4] |
| Green Condensation | 1,3-Dicarbonyls, Amines | Onion Extract, RT | Ethanol | Up to 97% | [5] |
| Photoredox/Ni Catalysis | 3-Bromochromone, Amine | Acridinium Photocatalyst, NiBr₂-dmbpy, Visible Light | - | Good | [6] |
| Mechanochemical Grinding | 1,3-Dicarbonyls, Amines | KHSO₄, SiO₂, Solid State | - | High | [4] |
| Sonogashira Coupling | Acid Chlorides, Terminal Alkynes, Amines | Sonogashira Conditions | - | Excellent | [4] |
| Four-Component Reaction | Various | Catalyst-free, One-pot | - | - | [4][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of enaminones.
Protocol 1: General Synthesis via Condensation
This protocol is a general procedure for the synthesis of a β-enaminone from a 1,3-diketone and a primary amine, catalyzed by ceric ammonium nitrate (CAN).[4]
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the primary amine (1.1 mmol).
-
Catalyst Addition: Add a catalytic amount of ceric ammonium nitrate (e.g., 0.1 mmol) to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure enaminone.
Protocol 2: Photocatalytic Synthesis from 3-Bromochromone
This protocol is based on the dual photoredox and nickel-catalyzed synthesis of enaminones.[6]
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine the 3-bromochromone (0.2 mmol), NiBr₂-dmbpy complex (5 mol%), and the acridinium photocatalyst (2 mol%).
-
Reagent Addition: Add the amine (0.24 mmol) and the appropriate solvent (e.g., DMF).
-
Degassing: Seal the vial and degas the mixture by bubbling argon through it for 15 minutes.
-
Irradiation: Place the reaction vial approximately 5-10 cm from a blue LED lamp and stir at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction and perform a standard aqueous work-up.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 3: General Characterization
-
Nuclear Magnetic Resonance (NMR): Dissolve a small sample (5-10 mg) of the purified enaminone in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Infrared (IR) Spectroscopy: Place a small amount of the solid sample on the ATR crystal of an FT-IR spectrometer, or prepare a KBr pellet. Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS): Dissolve a minute amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an ESI-MS or GC-MS instrument to determine the molecular weight.
-
Melting Point: Determine the melting point of the solid product using a standard melting point apparatus.
Characterization of the Enaminone Scaffold
The structural elucidation and confirmation of synthesized enaminones rely on a combination of standard spectroscopic techniques.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is highly characteristic. The vinyl proton (-CO-CH=) typically appears as a doublet in the range of 5.0-6.0 ppm. The N-H proton (for secondary enaminones) is often a broad singlet that is D₂O-exchangeable, appearing downfield (10.0-12.0 ppm) due to intramolecular hydrogen bonding. Protons on carbons alpha to the carbonyl and amine groups will have specific chemical shifts and coupling patterns.[8]
-
¹³C NMR: The carbonyl carbon (C=O) signal is typically observed in the range of 170-195 ppm. The carbons of the C=C double bond appear between 90 and 160 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.[9][10]
-
C=O Stretch: A strong absorption band is observed between 1640 and 1695 cm⁻¹, characteristic of a conjugated ketone.[8]
-
C=C Stretch: A medium to strong band appears in the region of 1550-1640 cm⁻¹.[8]
-
N-H Stretch: For secondary enaminones, a broad absorption band is present around 3200-3400 cm⁻¹ due to the N-H bond.[8]
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight of the enaminone, confirming its elemental composition.[9] The molecular ion peak (M⁺) is typically observed, and fragmentation patterns can provide further structural information.[11]
Visualizations
The following diagrams illustrate key workflows and mechanisms in enaminone synthesis and characterization.
References
- 1. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enaminone synthesis by amination [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 7. Enaminone synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 8. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity : Oriental Journal of Chemistry [orientjchem.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Mechanism of Enaminone Formation: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the core mechanisms underlying enaminone formation, a critical reaction in synthetic organic chemistry and pharmaceutical development. It covers the fundamental reaction pathways, the role of catalysis, quantitative data from various synthetic protocols, and detailed experimental methodologies.
Introduction to Enaminones
Enaminones are a highly versatile class of organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O). This structure endows them with ambident nucleophilic and electrophilic properties, making them valuable building blocks for the synthesis of a wide array of carbocyclic and heterocyclic compounds.[1][2] The enaminone scaffold is a key structural motif in numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, antitumor, and antibiotic effects.[1][3]
The most direct and common method for synthesizing enaminones is the condensation reaction between a compound containing a 1,3-dicarbonyl moiety (or a β-keto ester) and a primary or secondary amine.[4][5] This guide delves into the step-by-step mechanism of this fundamental transformation.
The Core Reaction Mechanism
The formation of an enaminone from a 1,3-dicarbonyl compound and an amine is a condensation reaction that proceeds through several key intermediates. The overall process involves the nucleophilic attack of the amine on one of the carbonyl carbons, followed by a dehydration step to form the final conjugated system. The reaction is typically catalyzed by acid, although base-catalyzed and metal-catalyzed variations exist.
Keto-Enol Tautomerism of the Dicarbonyl Starting Material
1,3-dicarbonyl compounds exist in a dynamic equilibrium between their keto and enol forms.[6][7] The enol form, while often the minor component, is highly reactive. The equilibrium can be influenced by solvent and the presence of acid or base catalysts. This tautomerism is crucial as it influences which carbonyl group is more susceptible to nucleophilic attack. Generally, the reaction proceeds via attack at a carbonyl carbon.
Step-by-Step Mechanistic Pathway
The reaction mechanism can be broken down into the following distinct steps, which are often reversible:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine acting as a nucleophile, attacking one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound.[8][9] This attack breaks the C=O pi bond, pushing electrons onto the oxygen atom.
-
Formation of a Hemiaminal (Carbinolamine): The initial nucleophilic attack results in a zwitterionic intermediate, which rapidly undergoes a proton transfer (often mediated by the solvent or another amine molecule) to form a neutral hemiaminal, also known as a carbinolamine.[8][10] This intermediate contains both a hydroxyl (-OH) group and an amino (-NR₂) group attached to the same carbon.
-
Dehydration: For the reaction to proceed to the final product, the hydroxyl group of the hemiaminal must be eliminated as a molecule of water. This dehydration step is the key to forming the C=C double bond and is typically the rate-limiting step, often requiring acid catalysis.[10][11] The acid protonates the hydroxyl group, converting it into a good leaving group (-OH₂⁺).
-
Formation of the Enaminone: The departure of water generates an iminium ion intermediate. To stabilize this intermediate and form the final neutral enaminone, a proton is abstracted from the adjacent alpha-carbon.[12][13] The electrons from the C-H bond move to form the C=C double bond, and the C=N pi bond electrons move to the nitrogen, neutralizing its positive charge. This final deprotonation step establishes the characteristic conjugated enaminone system.[8]
Below is a Graphviz diagram illustrating the general logical flow of this mechanism.
Caption: General mechanism of enaminone formation.
The Role of Catalysis
While the reaction can proceed without a catalyst, it is often slow and requires elevated temperatures. Catalysts are used to increase the reaction rate and improve yields, typically by facilitating the dehydration step.
Acid Catalysis
Acid catalysis is the most common method for promoting enaminone synthesis. The mechanism involves two key protonation events:
-
Activation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of the 1,3-dicarbonyl compound. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic amine.[13][14]
-
Facilitating Dehydration: After the hemiaminal is formed, the acid protonates its hydroxyl group. This converts the poor leaving group (-OH) into a much better leaving group (H₂O), significantly accelerating the rate of dehydration and subsequent iminium ion formation.[10][14]
A pH between 4 and 5 is often optimal. If the conditions are too acidic, the amine nucleophile becomes fully protonated to its non-nucleophilic ammonium salt (RNH₃⁺), shutting down the initial step of the reaction.[14]
References
- 1. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 2. acgpubs.org [acgpubs.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enaminone synthesis by amination [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
The Multifaceted Biological Activities of Novel Enaminone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enaminones, characterized by the β-amino-α,β-unsaturated ketone/ester structural motif, have emerged as a versatile and privileged scaffold in medicinal chemistry. Their unique electronic and structural properties make them valuable intermediates in the synthesis of a wide array of heterocyclic compounds and also imbue them with a diverse range of biological activities. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties of novel enaminone derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Anticancer Activity
Numerous studies have highlighted the potential of enaminone derivatives as potent anticancer agents. Their mechanisms of action are varied and include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.
Quantitative Anticancer Activity Data
The cytotoxic effects of various enaminone derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition percentage (GI%) are key metrics used to quantify this activity.
| Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Value | Reference |
| Coumarin-Enaminone Hybrid (Compound 20) | 60 Cancer Cell Lines (NCI) | GI% | 51-95% | [1] |
| Enaminone Derivative 2b | MCF-7 (Breast) | IC50 | 0.863 µ g/well | [2] |
| Enaminone Derivative 14a | MCF-7 (Breast) | IC50 | 2.33 µ g/well | [2] |
| Enaminone Derivative 17 | MCF-7 (Breast) | IC50 | 2.33 µ g/well | [2] |
| 3,4-Dimethoxyphenyl Enaminone (Compound 3) | Breast Cancer | IC50 | 55.2 µM | [3] |
| 3,4,5-Trimethoxyphenyl Enaminone (Compound 5) | Breast Cancer | IC50 | 79.06 µM | [3] |
| 3,4,5-Trimethoxyphenyl Enaminone (Compound 7) | Breast Cancer | IC50 | 50.49 µM | [3] |
| Pyrrole-2-carboxylic ester (Compound 2n) | Four Cancer Cell Lines | Average IC50 | 5.61 µM | [4] |
| Sulphonamide Derivative 3c | MCF-7 (Breast, Normoxic) | IC50 | 4.918 µM | [5] |
| Sulphonamide Derivative 3c | MCF-7 (Breast, Hypoxic) | IC50 | 1.689 µM | [5] |
| Sulphonamide Derivative 3c | MDA-MB-231 (Breast, Normoxic) | IC50 | 12.27 µM | [5] |
| Sulphonamide Derivative 3c | MDA-MB-231 (Breast, Hypoxic) | IC50 | 5.898 µM | [5] |
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The U.S. National Cancer Institute's (NCI) 60 human tumor cell line screen is a widely used platform to identify and characterize novel anticancer agents.
1. Cell Culture and Plating:
-
The 60 human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell line.
-
The microtiter plates are incubated at 37°C, 5% CO2, 95% air, and 100% relative humidity for 24 hours prior to the addition of the experimental compounds.
2. Compound Preparation and Addition:
-
Experimental enaminone derivatives are solubilized in dimethyl sulfoxide (DMSO) at 400 times the desired final maximum test concentration.
-
Serial dilutions are prepared to yield five different concentrations for testing.
-
The drug solutions are added to the microtiter plates.
3. Incubation and Assay Termination:
-
After drug addition, the plates are incubated for an additional 48 hours.
-
For adherent cells, the assay is terminated by fixing the cells with trichloroacetic acid (TCA).
-
Cell viability is determined using a sulforhodamine B (SRB) protein stain.
-
The absorbance is measured at 515 nm.
4. Data Analysis:
-
The absorbance data is used to calculate the percentage of growth inhibition.
-
Three dose-response parameters are calculated for each compound: GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).
Signaling Pathways in Anticancer Activity
Enaminone derivatives often exert their anticancer effects by modulating key signaling pathways that control cell survival, proliferation, and death.
Caption: Enaminone derivatives' anticancer signaling pathways.
Antimicrobial Activity
Enaminone derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial efficacy of these compounds.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyridine Derivative 5 | Escherichia coli (EC) | 6.25 | [6] |
| Pyridine Derivative 10 | Escherichia coli (EC) | 6.25 | [6] |
| Pyridine Derivative 33 | Escherichia coli (EC) | 6.25 | [6] |
| Pyridine Derivative 26 | Escherichia coli (EC) | 6.25 | [6] |
| Pyridine Derivative 21 | Escherichia coli (EC) | 30.0 | [6] |
| Pyridine Derivative 25 | Escherichia coli (EC) | 30.0 | [6] |
| Pyridine Derivative 28 | Escherichia coli (EC) | 30.0 | [6] |
| Pyrazole Derivative 17 | Pseudomonas aeruginosa (PA) | 6.25 | [6] |
| Pyrazole Derivative 21 | Pseudomonas aeruginosa (PA) | 6.25 | [6] |
| Pyrazole Derivative 30a | Pseudomonas aeruginosa (PA) | 6.25 | [6] |
| Pyrazole Derivative 5 | Pseudomonas aeruginosa (PA) | 6.25 | [6] |
| Enaminopyran-2,4-dione 4b | Escherichia coli | 80 | [7] |
| Enaminopyran-2,4-dione 4b | Staphylococcus aureus | 300 | [7] |
| Amide Derivative 1b | Staphylococcus aureus | 125-500 | [8] |
| Amide Derivative 2d | Staphylococcus aureus | 500-1000 | [8] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Microtiter Plates:
-
Aseptically dispense a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) into the wells of a 96-well microtiter plate.
-
Prepare serial twofold dilutions of the enaminone derivative directly in the microtiter plate.
2. Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
3. Inoculation and Incubation:
-
Inoculate each well containing the antimicrobial dilutions and a growth control well (broth only) with the prepared inoculum.
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria.
4. Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Enaminones have shown potential as anti-inflammatory agents by modulating the production of pro-inflammatory mediators.
Quantitative Anti-inflammatory Activity Data
The inhibitory activity of enaminone derivatives on the production of inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6) is quantified by IC50 values.
| Compound/Derivative | Assay | IC50 Value | Reference |
| Isonicotinate 5 | ROS Production Inhibition | 1.42 ± 0.1 µg/mL | [9] |
| Carvone Derivative 7 | NO Production Inhibition | 521.8 µM | [10] |
| Carvone Derivative 8 | NO Production Inhibition | 436.5 µM | [10] |
| Carvone Derivative 11 | NO Production Inhibition | 1010 µM | [10] |
| JODI Compounds | TNF-α and IL-6 Suppression | Dose-dependent | [11] |
Experimental Protocol: LPS-Induced Cytokine Release in Macrophages
This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Stimulation:
-
Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the enaminone derivatives for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
2. Incubation and Supernatant Collection:
-
Incubate the plates for a suitable period (e.g., 24 hours) to allow for cytokine production.
-
Centrifuge the plates and collect the cell culture supernatants.
3. Cytokine Quantification (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).
-
Add the collected supernatants and standards to the wells and incubate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Signaling Pathway in Anti-inflammatory Activity
Caption: Enaminone inhibition of the NF-κB inflammatory pathway.
Enzyme Inhibition
Enaminone derivatives have been identified as inhibitors of various enzymes, with carbonic anhydrases being a notable target.
Quantitative Carbonic Anhydrase Inhibition Data
The inhibitory potency against carbonic anhydrase (CA) isoforms is typically expressed as the inhibition constant (Ki).
| Compound/Derivative | CA Isoform | Ki (µM) | Reference |
| Carboxylic Acid 5l | hCA II | 9.8 | [12] |
| Carboxylic Acid 5m | hCA II | 8.7 | [1] |
| Carboxylic Acid 5q | hCA II | 7.4 | [12] |
| Carboxylic Acid 5m | hCA IX | 0.92 | [12] |
| Carboxylic Acid 5q | hCA IX | 0.76 | [12] |
| Carboxylic Acid 5l | hCA IX | 1.2 | [12] |
| Carboxylic Acid 5p | hCA XII | 4.1 | [12] |
| Acid Derivative 2 | hCA IX | 16.1 | [1] |
| Acid Derivative 2 | hCA XII | 14.4 | [1] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of the esterase activity of carbonic anhydrase.
1. Reagents and Materials:
-
Purified human carbonic anhydrase isoenzymes.
-
p-Nitrophenyl acetate (p-NPA) as the substrate.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Enaminone derivatives (inhibitors).
2. Assay Procedure:
-
Add the assay buffer, enzyme solution, and various concentrations of the enaminone inhibitor to the wells of a 96-well plate.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (p-NPA).
-
Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 400 nm over time using a microplate reader.
3. Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Calculate the Ki value using the Cheng-Prusoff equation.
General Experimental Workflow
The discovery and development of biologically active enaminone derivatives typically follow a structured workflow.
Caption: General workflow for enaminone drug discovery.
Conclusion
Novel enaminone derivatives represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition assays underscores their potential as lead structures for the development of new therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field. Future efforts focused on lead optimization, understanding structure-activity relationships, and elucidating detailed mechanisms of action will be crucial in translating the therapeutic potential of enaminone derivatives into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Mn(OAc)2-promoted [3+2] cyclization of enaminone with isocyanoacetate: Rapid access to pyrrole-2-carboxylic ester derivatives with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of hydrophobic extension of aryl enaminones and pyrazole-linked compounds combined with sulphonamide, sulfaguanidine, or carboxylic acid functionalities on carbonic anhydrase inhibitory potency and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 9. dovepress.com [dovepress.com]
- 10. Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
Enaminone Structure-Activity Relationship (SAR) Studies: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, biological evaluation, and molecular mechanisms of enaminone derivatives as potent therapeutic agents.
Introduction
Enaminones, characterized by the N-C=C-C=O conjugated system, are versatile pharmacophores that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] These compounds serve as crucial building blocks for the synthesis of a wide array of heterocyclic compounds and have demonstrated promising potential as anticonvulsant, anticancer, and antimicrobial agents.[2][3] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of enaminone derivatives, detailing their synthesis, quantitative biological data, experimental protocols, and the molecular mechanisms underpinning their therapeutic effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in the rational design and optimization of novel enaminone-based therapeutics.
Anticonvulsant Activity of Enaminones
A significant body of research has focused on the development of enaminone derivatives as potent anticonvulsant agents. The primary mechanism of action for many of these compounds involves the modulation of voltage-gated sodium channels (Nav), which are critical for the generation and propagation of action potentials in neurons.[1]
Structure-Activity Relationship Studies
Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the key structural features required for the anticonvulsant activity of enaminones.[1] SAR studies have revealed that modifications to the aromatic aniline ring and the cyclic β-dicarbonyl precursor significantly impact efficacy and neurotoxicity.
Key findings from SAR studies include:
-
Substitution on the Anilino Ring: The nature and position of substituents on the aniline ring are critical for activity. For instance, para-substitution with electron-withdrawing groups like chloro, bromo, or trifluoromethoxy often leads to potent anticonvulsant activity.[2][4] The para-substituted trifluoromethoxy analog (Compound 8 ) demonstrated significant potency.[4] In contrast, meta-substitution can lead to a decrease in activity, potentially due to steric hindrance.[4]
-
Cyclic Core: The cyclic portion of the enaminone structure is also crucial. Variations in ring size and substitution on the cyclohexene ring influence the anticonvulsant profile.
-
NH Proton: The presence of a secondary amine (NH) proton is considered important for anticonvulsant activity, as tertiary enaminones lacking this proton are generally inactive. This suggests the involvement of hydrogen bonding in the interaction with the biological target.
Quantitative Data for Anticonvulsant Enaminones
The following tables summarize the in vivo and in vitro anticonvulsant activity of representative enaminone derivatives.
Table 1: In Vivo Anticonvulsant Activity of Selected Enaminone Analogs
| Compound ID | R (Substitution on Anilino Ring) | MES ED₅₀ (mg/kg, rat, oral) | TD₅₀ (mg/kg, rat, oral) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| 27 | p-Cl | 5.8 | >380 | >65.5 | [5] |
| 1e | p-Cl | 3.0 | >250 | >83.3 | [6] |
| 13 | p-Br | 4 (i.p.) | 269 (i.p.) | >67 | [2] |
| 8 | p-OCF₃ | - | - | - | [4] |
MES: Maximal Electroshock Seizure Test; ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; PI: Protective Index; i.p.: Intraperitoneal
Table 2: In Vitro Activity of Enaminones on Sodium Channels
| Compound ID | IC₅₀ (µM) vs. [³H]BTX-B Binding | EC₅₀ (µM) for EPSC Depression | Reference |
| 1 | 489 | - | [4] |
| 8 | 170 | - | [4] |
| E139 | - | 3.5 | [1] |
| E118 | - | 3.0 | [1] |
[³H]BTX-B: [³H]batrachotoxinin A 20-α-benzoate, a ligand for site 2 on the sodium channel; EPSC: Excitatory Postsynaptic Current
Experimental Protocols
The MES test is a widely used primary screening model for anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Male rats or mice are used.
-
Drug Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Stimulation: After a predetermined time (e.g., 30 minutes to 4 hours), an electrical stimulus (e.g., 50-60 Hz, 0.2-1 second duration) is delivered via corneal or ear-clip electrodes.
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated. The median toxic dose (TD₅₀), which is the dose at which 50% of the animals exhibit signs of neurotoxicity (e.g., ataxia, lethargy), is also determined, often using the rotorod test. The protective index (PI) is calculated as the ratio of TD₅₀ to ED₅₀.[2][5]
This assay measures the ability of a compound to displace a radiolabeled ligand that binds to a specific site on the voltage-gated sodium channel.
-
Preparation of Synaptosomes: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to prepare synaptosomes, which are enriched in sodium channels.
-
Binding Reaction: The synaptosomes are incubated with a radiolabeled ligand, such as [³H]batrachotoxinin A 20-α-benzoate ([³H]BTX-B), in the presence and absence of varying concentrations of the test enaminone.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the enaminone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.[4]
Signaling Pathway and Mechanism of Action
The primary anticonvulsant mechanism of many enaminones is the inhibition of voltage-gated sodium channels. Molecular docking studies have provided insights into the potential binding modes of these compounds within the channel protein.
Caption: Mechanism of anticonvulsant action of enaminones.
Anticancer Activity of Enaminones
Enaminone derivatives have also emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action include DNA intercalation and the induction of apoptosis.
Structure-Activity Relationship Studies
The anticancer activity of enaminones is highly dependent on their structural features. Key SAR observations include:
-
Aromatic and Heterocyclic Moieties: The incorporation of specific aromatic or heterocyclic rings can enhance anticancer potency. For instance, enaminones bearing a 3,4,5-trimethoxyphenyl moiety have shown excellent anti-breast cancer activity.
-
Substituents on the Pyrazole Ring: In a series of pyrazole-based enaminones, the nature of the substituent on the 1-aryl moiety was found to influence antitumor activity.
Quantitative Data for Anticancer Enaminones
The following table presents the in vitro cytotoxic activity of selected enaminone derivatives against different cancer cell lines.
Table 3: In Vitro Anticancer Activity of Enaminone Derivatives (IC₅₀, µM)
| Compound ID | MCF-7 (Breast) | HEPG2 (Liver) | Reference |
| Compound 3 | 55.2 | - | |
| Compound 5 | 79.06 | - | |
| Compound 7 | 50.49 | - | |
| Compound 2b | - | < 5 µg/mL | [1] |
| Compound 14a | - | < 5 µg/mL | [1] |
| Compound 17 | - | < 5 µg/mL | [1] |
| Doxorubicin | 71.80 | - | |
| 5-Fluorouracil | - | 5 µg/mL | [1] |
IC₅₀: Half-maximal inhibitory concentration
Experimental Protocols
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells are plated in 96-well plates and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of the enaminone derivatives for a specified period (e.g., 48 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) solution.
-
Washing and Solubilization: Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell growth, is calculated from the dose-response curve.[1]
Signaling Pathway and Mechanism of Action
The anticancer mechanism of enaminones often involves the induction of apoptosis, or programmed cell death. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspases. Some studies suggest that enaminones may also interfere with key signaling pathways that promote cancer cell survival and proliferation, such as the FAK/AKT/mTOR and STAT3 pathways.
References
- 1. Molecular Docking Studies on Anticonvulsant Enaminones Inhibiting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researcherslinks.com [researcherslinks.com]
- 5. researchgate.net [researchgate.net]
- 6. researcherslinks.com [researcherslinks.com]
The Enigmatic Enaminone: A Deep Dive into a Rare Class of Naturally Occurring Bioactive Compounds
For Immediate Release
A comprehensive technical guide has been compiled, offering researchers, scientists, and drug development professionals an in-depth look into the core of naturally occurring enaminone compounds. This whitepaper provides a detailed exploration of their isolation, characterization, and potent biological activities, presenting a valuable resource for the scientific community. While the enaminone moiety is a well-regarded pharmacophore in synthetic medicinal chemistry, its presence in natural products is a rarer occurrence, making the compounds that possess it subjects of significant scientific interest.
This guide focuses on a selection of notable naturally occurring enaminones and related compounds, including the streptazones, tasikamides, and the rakicidin/BE-43547 family of modified enamides. These compounds, primarily isolated from microbial sources such as Streptomyces and Micromonospora species, exhibit a range of promising biological activities, from potent cytotoxicity against cancer cell lines to selective antibacterial effects.
Quantitative Bioactivity Profile
The biological activities of these natural enaminones and related compounds are summarized below, highlighting their potential as therapeutic leads.
| Compound Family | Compound(s) | Source Organism(s) | Biological Activity | Quantitative Data (IC50/GI50/MIC) |
| Streptazones | Streptazone A | Streptomyces sp. | Cytotoxicity | GI50 < 0.1 µM (HepG2) |
| Tasikamides | Tasikamides I-K | Streptomyces tasikensis | Not extensively reported | Data not available |
| Rakicidins | Rakicidin A, B, E, J, K | Micromonospora sp., Streptomyces sp. | Cytotoxicity, Antibacterial | Cytotoxicity (IC50): - Rakicidin J: 0.024 - 0.79 µg/mL (HCT-8, PANC-1)- Rakicidin K: 0.024 - 0.79 µg/mL (HCT-8, PANC-1)Antibacterial (MIC): - Rakicidin A, B, E: Active against Gram-positive bacteria (e.g., S. aureus, E. faecium)- Rakicidin J, K: 4 to >32 µg/mL against Gram-positive bacteria |
| BE-43547 | BE-43547A1 | Streptomyces sp. | Hypoxia-selective cytotoxicity | More selective than Rakicidin A (17.5-fold more cytotoxic in hypoxic vs. normoxic conditions) |
Experimental Protocols: A Closer Look at Isolation
The isolation and purification of these bioactive metabolites are critical steps in their study. Below is a representative protocol for the extraction and purification of rakicidins from a Micromonospora species culture.
Isolation and Purification of Rakicidins
-
Fermentation and Extraction:
-
The Micromonospora sp. is cultivated in a suitable broth medium.
-
Post-fermentation, the culture broth is centrifuged to separate the cells from the supernatant.
-
The supernatant is extracted three times with an equal volume of ethyl acetate.
-
The combined ethyl acetate extracts are dried over sodium sulfate (Na2SO4) and evaporated under vacuum to yield a crude extract.
-
The cells are soaked in acetone for 48 hours to extract cell-bound compounds.
-
-
Solvent Partitioning:
-
The crude extract from the supernatant is dissolved in methanol containing 3% water.
-
This solution is then partitioned against heptane (three times with equal volumes) to remove nonpolar impurities.
-
The methanol layer, containing the rakicidins, is evaporated to dryness.
-
-
Chromatographic Purification:
-
The resulting extract is subjected to further purification using chromatographic techniques such as silica gel chromatography, followed by high-performance liquid chromatography (HPLC) to isolate the individual rakicidin compounds.
-
Signaling Pathways: The NF-κB Connection
The biological activity of some natural products can be attributed to their interaction with specific cellular signaling pathways. For instance, streptazolin, a compound structurally related to the streptazones, has been shown to stimulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[1] This pathway is a crucial regulator of immune and inflammatory responses, cell survival, and proliferation. The NF-κB signaling cascade is complex, with two main branches: the canonical and non-canonical pathways.
The Canonical and Non-Canonical NF-κB Pathways
The canonical pathway is typically activated by pro-inflammatory cytokines and pathogen-associated molecular patterns, leading to the activation of the IKKβ subunit of the IκB kinase (IKK) complex.[2][3] This, in turn, leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), releasing the p50-RelA (p65) NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.[2][3]
The non-canonical pathway is activated by a smaller subset of stimuli and involves the NF-κB-inducing kinase (NIK) and the IKKα subunit.[1][3] This pathway leads to the processing of the p100 protein to its p52 form, resulting in the nuclear translocation of the p52-RelB dimer.[1][3]
The discovery and study of naturally occurring enaminone compounds continue to be a promising area of research. Their potent and diverse biological activities, coupled with their unique chemical structures, make them attractive candidates for further investigation in the quest for novel therapeutic agents. This technical guide serves as a foundational resource to aid in these ongoing and future research endeavors.
References
Spectroscopic Analysis of Enaminone Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enaminones are a versatile class of organic compounds characterized by the N-C=C-C=O conjugated system. Their unique structural features, which allow for the existence of various isomers, are pivotal to their chemical reactivity and biological activity. This technical guide provides an in-depth exploration of the spectroscopic techniques used to identify, differentiate, and quantify enaminone isomers, including E/Z geometric isomers and keto-enol tautomers. Understanding the isomeric landscape of enaminones is crucial for drug design and development, as different isomers can exhibit distinct pharmacological profiles.
Isomerism in Enaminones
Enaminones primarily exhibit two types of isomerism:
-
E/Z Isomerism: Arising from the restricted rotation around the C=C double bond, leading to different spatial arrangements of substituents.
-
Keto-Enol Tautomerism: An equilibrium between the keto-enamine and the enol-imine forms. The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and intramolecular hydrogen bonding.
The interplay between these isomeric forms dictates the overall properties of an enaminone and necessitates robust analytical methods for their characterization.
Spectroscopic Methodologies
A multi-spectroscopic approach is essential for the comprehensive analysis of enaminone isomers. This section details the experimental protocols for the key techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of enaminone isomers in solution. Both ¹H and ¹³C NMR provide critical information about the molecular geometry and the relative abundance of each isomer.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the enaminone sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a 5 mm NMR tube. The choice of solvent can influence the isomeric equilibrium and should be selected based on sample solubility and the desired experimental conditions.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate quantification.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more scans may be required due to the low natural abundance of ¹³C.
-
-
2D NMR Experiments: For unambiguous assignment of signals, especially in complex spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
Data Analysis:
-
Chemical Shifts (δ): Measured in parts per million (ppm) relative to a reference standard (e.g., TMS). The chemical shifts of the vinylic protons and carbons are particularly diagnostic for distinguishing E and Z isomers.
-
Coupling Constants (J): Measured in Hertz (Hz). The magnitude of the coupling constant between the vinylic protons can often differentiate between cis and trans arrangements.
-
Integration: The relative areas of the signals corresponding to each isomer in the ¹H NMR spectrum can be used to determine their relative concentrations.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for studying the keto-enol tautomerism in enaminones.
Experimental Protocol:
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Liquid Samples: A thin film of the liquid sample can be placed between two salt plates.
-
Solution: The sample can be dissolved in a suitable solvent (e.g., chloroform, acetonitrile) and the spectrum recorded in a solution cell.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Vibrational Frequencies: The positions of the absorption bands (in cm⁻¹) are indicative of specific functional groups. Key vibrational modes for enaminones include C=O, N-H, C=C, and C-N stretching. Differences in the position and intensity of these bands can be used to distinguish between isomers.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation. It can be used to differentiate between enaminone isomers that have different electronic environments.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the enaminone sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or hexane). The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0.
-
Instrument Parameters:
-
Spectrometer: A double-beam UV-Vis spectrophotometer.
-
Wavelength Range: Typically 200-800 nm.
-
Blank: A cuvette containing the pure solvent is used as a reference.
-
-
Data Analysis:
-
λmax: The wavelength of maximum absorbance (λmax) is a characteristic property of a chromophore. Different isomers may exhibit different λmax values due to variations in their electronic structure and conjugation.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also be used to study tautomeric equilibria in the gas phase.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS).
-
Ionization Method: Electron Ionization (EI) is commonly used for volatile enaminones. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for less stable compounds.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.
-
GC-MS Parameters (for separation of isomers):
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An appropriate temperature gradient is used to separate the isomers based on their boiling points and interactions with the stationary phase.
-
-
Data Analysis:
-
Molecular Ion Peak (M⁺): Confirms the molecular weight of the enaminone.
-
Fragmentation Pattern: The fragmentation pattern can provide structural information and may differ between isomers. Analysis of fragment ions can help in identifying the predominant tautomeric form in the gas phase.
-
Data Presentation
The following tables summarize typical spectroscopic data for enaminone isomers. It is important to note that the exact values can vary depending on the specific molecular structure and the experimental conditions.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for E/Z Isomers of Enaminones
| Proton | Z-Isomer | E-Isomer |
| N-H | 10.0 - 12.0 (broad) | 7.0 - 9.0 (broad) |
| Vinylic C-H | 5.0 - 6.0 | 7.0 - 8.0 |
| α-C-H | 4.5 - 5.5 | 5.0 - 6.0 |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for E/Z Isomers of Enaminones
| Carbon | Z-Isomer | E-Isomer |
| Carbonyl (C=O) | 180 - 200 | 170 - 190 |
| Vinylic β-C | 160 - 170 | 150 - 160 |
| Vinylic α-C | 90 - 100 | 95 - 105 |
Table 3: Representative IR Absorption Frequencies (cm⁻¹) for Enaminone Isomers
| Vibrational Mode | Keto-enamine Form | Enol-imine Form |
| N-H Stretch | 3200 - 3400 (broad) | - |
| O-H Stretch | - | 3300 - 3500 (broad) |
| C=O Stretch | 1630 - 1680 | - |
| C=N Stretch | - | 1600 - 1650 |
| C=C Stretch | 1550 - 1620 | 1580 - 1640 |
Table 4: Representative UV-Vis Absorption Maxima (λmax, nm) for Enaminone Isomers
| Isomer Type | Typical λmax Range (nm) | Notes |
| Z-Isomer | 280 - 320 | Often stabilized by intramolecular hydrogen bonding. |
| E-Isomer | 270 - 300 | Generally less conjugated than the Z-isomer. |
| Keto-enamine | 290 - 350 | More extended conjugation. |
| Enol-imine | 270 - 310 | Less extended conjugation. |
Visualizations
Factors Influencing Enaminone Isomerism
The equilibrium between different enaminone isomers is dynamic and influenced by several factors.
Caption: Factors affecting the isomeric equilibrium of enaminones.
General Workflow for Spectroscopic Analysis of Enaminone Isomers
A systematic approach is crucial for the accurate identification and quantification of enaminone isomers.
Caption: A generalized workflow for enaminone isomer analysis.
Conclusion
The spectroscopic analysis of enaminone isomers is a multifaceted process that relies on the synergistic use of various analytical techniques. NMR spectroscopy stands out as the primary tool for detailed structural elucidation and quantification, while IR, UV-Vis, and mass spectrometry provide complementary and crucial information regarding functional groups, electronic properties, and gas-phase behavior. The detailed protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to confidently characterize the isomeric composition of enaminones, thereby enabling a deeper understanding of their structure-activity relationships.
Theoretical Insights into Enaminone Reactivity: A Computational Guide
Introduction: Enaminones, characterized by the N−C=C−C=O conjugated system, are pivotal building blocks in synthetic chemistry, prized for their role in constructing a wide array of heterocyclic compounds with significant biological and therapeutic applications.[1][2] Their rich and tunable reactivity stems from a unique electronic structure, featuring nucleophilic and electrophilic centers. Theoretical and computational studies provide an indispensable lens through which to understand the intricate mechanisms, regioselectivity, and stereoselectivity of enaminone reactions, thereby guiding rational molecular design and synthetic strategy. This guide delves into the core theoretical principles governing enaminone reactivity, supported by quantitative data and computational methodologies.
Core Reactivity Principles: Tautomerism and Electronic Structure
Enaminones exist in equilibrium between two tautomeric forms: the keto-enamine (ketamine) and the enol-imine (enolimine).[1] Computational studies, employing methods like Density Functional Theory (T), consistently show that the ketamine form is generally more stable.[1] The stability of the system is often enhanced by an intramolecular hydrogen bond between the amino proton and the carbonyl oxygen, forming a stable six-membered ring.[1]
The conjugated π-system dictates the molecule's reactivity. The nitrogen atom enhances the electron density of the olefinic carbons, particularly the β-carbon (Cβ), making it a potent nucleophilic center. Conversely, the carbonyl carbon (C=O) and the α-carbon (Cα) act as electrophilic sites. This push-pull electronic character is central to their versatile reactivity.
Probing Reaction Mechanisms with Computational Chemistry
Theoretical studies are instrumental in elucidating the energetic landscapes of enaminone reactions. By calculating the Gibbs free energies (ΔG) of reactants, transition states, intermediates, and products, chemists can map out the most plausible reaction pathways.
[3+2] Cycloaddition Reactions
A prominent application of theoretical chemistry is in studying the mechanism of [3+2] cycloaddition (32CA) reactions involving enaminones. For instance, the metal-free reaction between phenyl azide and phenyl enaminone to form 1,2,3-triazoles has been investigated using the M06-2X/6-31+G(d,p) level of theory.[3][4]
These studies reveal that the reaction can proceed through two different pathways, leading to 1,4- and 1,5-regioisomers.[4] Computational results indicate that the pathway leading to the 1,4-regioisomer is kinetically favored.[4] The presence of a solvent or catalyst can significantly alter the activation barriers; for example, water acting as a catalyst can lower the activation energy by approximately 8.5 kcal/mol compared to its role as just a solvent.[4]
Table 1: Calculated Activation Free Energies for Azide-Enaminone [3+2] Cycloaddition
| Pathway | Solvent | ΔG (kcal/mol) | Reference |
| 1,4-Pathway | Toluene | 30.3 | [3] |
| 1,5-Pathway | Toluene | 39.5 | [3] |
// Edges R -> TS1 [label=" ΔG = 30.3 kcal/mol[3]"]; R -> TS2 [label=" ΔG = 39.5 kcal/mol[3]"]; TS1 -> I1; TS2 -> I2; I1 -> P1 [label="Aromatization"]; I2 -> P2 [label="Aromatization"]; } dot
Regioselectivity in Alkylation and Other Additions
The dual nucleophilic character of enaminones (at the N and Cβ positions) raises questions of regioselectivity in reactions like alkylation and acylation. Theoretical calculations of activation barriers for N-addition versus C-addition can predict the experimentally observed outcome. Similarly, the competition between 1,2-addition and 1,4- (Michael) addition at the electrophilic centers can be rationalized through computational modeling.
Computational Protocols
The reliability of theoretical predictions hinges on the chosen computational methodology. The methods cited in the literature provide a robust framework for new investigations.
Typical Computational Workflow:
-
Structure Optimization and Frequency Calculation: Geometries of all stationary points (reactants, intermediates, transition states, and products) are optimized. A subsequent frequency calculation confirms the nature of the stationary point (0 imaginary frequencies for minima, 1 imaginary frequency for a transition state).
-
Transition State Search: Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization are used to locate transition state structures.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that a transition state correctly connects the corresponding reactant and product minima.
-
Solvation Modeling: To simulate reaction conditions, solvent effects are incorporated using continuum models like the Polarizable Continuum Model (PCM) or the SMD model.[5]
-
Single-Point Energy Refinement: Higher-level theory or a larger basis set can be used to refine the electronic energies of the optimized structures for greater accuracy.
Table 2: Common Theoretical Methods for Enaminone Studies
| Parameter | Method/Basis Set | Purpose | Reference |
| Functional | M06-2X | Good for non-covalent interactions and thermochemistry. | [3][4] |
| B3LYP | A widely used hybrid functional for general-purpose calculations. | [5] | |
| Basis Set | 6-31+G(d,p) | Pople basis set with diffuse and polarization functions. | [4] |
| 6-311++G(d,p) | A larger Pople basis set for higher accuracy. | [5] | |
| Solvent Model | IEF-PCM | Integral Equation Formalism Polarizable Continuum Model. | [5] |
// Nodes start [label="Define Reactants &\nProposed Mechanism", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; opt_react [label="Geometry Optimization &\nFrequency Calculation\n(Reactants/Products)"]; ts_search [label="Transition State (TS)\nSearch (e.g., STQN)"]; opt_ts [label="TS Optimization &\nFrequency Calculation"]; irc [label="IRC Calculation"]; solvation [label="Incorporate Solvent Model\n(e.g., PCM)"]; energy [label="Refine Energies\n(Single-Point Calculation)"]; analysis [label="Analyze ΔG, ΔH, and\nElectronic Properties"]; end [label="Predict Reactivity &\nSelectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> opt_react; start -> ts_search; opt_react -> energy; ts_search -> opt_ts; opt_ts -> irc; irc -> opt_react [label=" Confirms TS connects\nreactants and products "]; irc -> energy; energy -> solvation; solvation -> analysis; analysis -> end; } dot
Conclusion
Theoretical studies, predominantly using Density Functional Theory, have become a cornerstone in understanding and predicting the complex reactivity of enaminones. By quantifying the energetics of reaction pathways, researchers can elucidate mechanisms for reactions like cycloadditions, understand the origins of tautomeric preferences, and predict regioselectivity. The synergy between these computational insights and experimental work is crucial for accelerating the discovery and development of novel synthetic methodologies and functional molecules in the fields of medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Computational studies of the metal-free [3+2] cycloaddition reaction of azide with enaminone for the synthesis of 1,2,3-triazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Computational studies of the metal-free [3+2] cycloaddition reaction of azide with enaminone for the synthesis of 1,2,3-triazoles - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ04341C [pubs.rsc.org]
- 5. Theoretical study of the enol imine <--> enaminone tautomeric equilibrium in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Investigation of Enaminone Tautomerism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enaminones are a versatile class of organic compounds characterized by the N-C=C-C=O conjugated system. Their rich chemistry and biological activity are intrinsically linked to the tautomeric equilibria they exhibit, primarily the keto-enol and enamine-imine tautomerism. Understanding and controlling these tautomeric forms is crucial for rational drug design and the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the core principles of enaminone tautomerism, detailed experimental and computational protocols for its investigation, and a summary of quantitative data to aid in the prediction and manipulation of tautomeric preferences.
Introduction to Enaminone Tautomerism
Enaminones can exist in a dynamic equilibrium between several tautomeric forms. The two principal equilibria are the keto-enol and the enamine-imine tautomerism. The position of these equilibria is highly sensitive to electronic and steric effects of substituents, solvent polarity, temperature, and pH.
-
Keto-Enamine vs. Enol-Imine Tautomerism: The most prevalent equilibrium involves the interconversion between the keto-enamine and the enol-imine forms. The keto-enamine form is characterized by a ketone and an enamine moiety, while the enol-imine form contains an enol and an imine group.
-
Factors Influencing Tautomeric Equilibrium:
-
Substituents: Electron-withdrawing groups on the nitrogen atom tend to favor the keto-enamine form, while electron-donating groups can shift the equilibrium towards the enol-imine form.
-
Solvent: Polar protic solvents can stabilize the more polar keto-enamine tautomer through hydrogen bonding.[1][2] In contrast, nonpolar solvents often favor the enol-imine form, which can be stabilized by intramolecular hydrogen bonding.
-
Temperature: Temperature can influence the position of the equilibrium, with the direction of the shift depending on the enthalpy change of the tautomerization.
-
The interplay of these factors determines the predominant tautomeric form in a given system, which in turn dictates the compound's reactivity and biological interactions.
Tautomeric Equilibria and Influencing Factors
The tautomeric equilibrium of enaminones can be represented as a dynamic interplay between the keto-enamine and enol-imine forms, and to a lesser extent, the imine and enol forms. The following diagram illustrates these relationships.
Caption: General tautomeric equilibria in enaminones.
Quantitative Analysis of Tautomeric Equilibria
The position of the tautomeric equilibrium is quantified by the equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers at equilibrium. The following tables summarize representative quantitative data on the influence of substituents and solvents on enaminone tautomerism.
Table 1: Effect of Substituents on Tautomeric Equilibrium of Anilino Enaminones in CDCl3
| Substituent (on Aniline Ring) | Hammett Constant (σp) | % Enol-Imine | KT ([Enol-Imine]/[Keto-Enamine]) |
| OCH3 | -0.27 | 75 | 3.00 |
| CH3 | -0.17 | 65 | 1.86 |
| H | 0.00 | 50 | 1.00 |
| Cl | 0.23 | 30 | 0.43 |
| CN | 0.66 | 15 | 0.18 |
| NO2 | 0.78 | 5 | 0.05 |
Table 2: Effect of Solvent on the Tautomeric Equilibrium of a Representative Enaminone
| Solvent | Dielectric Constant (ε) | % Keto-Enamine | % Enol-Imine | KT ([Enol-Imine]/[Keto-Enamine]) |
| Hexane | 1.9 | 20 | 80 | 4.00 |
| Chloroform | 4.8 | 50 | 50 | 1.00 |
| Acetone | 20.7 | 70 | 30 | 0.43 |
| Acetonitrile | 37.5 | 85 | 15 | 0.18 |
| Methanol | 32.7 | 90 | 10 | 0.11 |
| Water | 80.1 | 95 | 5 | 0.05 |
Experimental Protocols for Tautomerism Investigation
The investigation of enaminone tautomerism relies on a combination of spectroscopic and computational techniques. The following sections provide detailed protocols for the most commonly employed methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[3][4][5] Both 1H and 13C NMR are utilized to distinguish between tautomers based on their distinct chemical shifts.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based tautomerism analysis.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the enaminone sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Parameters (1H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 5 times the longest T1 of the protons of interest (typically 5-10 seconds for quantitative analysis).
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Instrument Parameters (13C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 5-10 seconds.
-
Number of Scans: 128 or more to achieve adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Identify the characteristic signals for each tautomer. For example, in 1H NMR, the vinyl proton and the N-H proton signals are often well-resolved for each tautomer.[6] In 13C NMR, the chemical shifts of the carbonyl carbon and the β-carbon are typically distinct for the keto-enamine and enol-imine forms.[6]
-
Integrate the area of the characteristic signals corresponding to each tautomer.
-
Calculate the mole fraction of each tautomer from the integral values.
-
Determine the equilibrium constant (KT).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the different conjugated systems of the tautomers result in distinct absorption maxima (λmax).[7][8]
Detailed Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the enaminone in a suitable UV-grade solvent (e.g., hexane, acetonitrile, ethanol) with a known concentration (typically 10-4 to 10-5 M).
-
Prepare a series of dilutions from the stock solution if necessary.
-
-
Instrument Parameters:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Wavelength Range: Scan from 200 to 500 nm.
-
Blank: Use the pure solvent as a blank.
-
-
Data Analysis:
-
Record the UV-Vis spectrum of the enaminone solution.
-
Identify the λmax corresponding to each tautomer. The keto-enamine tautomer, with a more extended conjugation, usually absorbs at a longer wavelength compared to the enol-imine tautomer.[7]
-
If the molar absorptivity (ε) of each tautomer at its λmax is known or can be determined (e.g., by using locked tautomer analogues), the concentration of each tautomer can be calculated using the Beer-Lambert law (A = εbc).
-
The tautomeric ratio and KT can then be determined from the calculated concentrations.
-
Computational Investigation of Tautomerism
Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental studies of enaminone tautomerism.[9][10][11][12][13] They can provide insights into the relative stabilities of tautomers, transition state energies for their interconversion, and the influence of solvents.
Computational Workflow for DFT Analysis
Caption: Workflow for DFT-based tautomerism analysis.
Detailed Protocol:
-
Structure Preparation:
-
Build the 3D structures of all possible tautomers using a molecular modeling software (e.g., GaussView, Avogadro).
-
-
Gas-Phase Calculations:
-
Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) or a more advanced functional like M06-2X with a larger basis set).[11]
-
Confirm that the optimized structures are true minima on the potential energy surface by ensuring the absence of imaginary frequencies.
-
-
Solvation Modeling:
-
To account for solvent effects, perform geometry optimizations in the presence of a continuum solvation model, such as the Polarizable Continuum Model (PCM).[9]
-
Calculate the single-point energies of the optimized geometries in different solvents to assess the solvent-dependent stability of the tautomers.
-
-
Energy Analysis:
-
Extract the Gibbs free energies of the tautomers from the output files.
-
Calculate the relative free energies (ΔG) between the tautomers to predict their relative populations and the equilibrium constant (KT = exp(-ΔG/RT)).
-
Conclusion
The investigation of enaminone tautomerism is a multifaceted endeavor that requires a synergistic approach combining spectroscopic and computational methods. A thorough understanding of the factors governing tautomeric equilibria is paramount for the rational design of enaminone-based compounds with desired chemical and biological properties. The protocols and data presented in this guide provide a solid foundation for researchers to effectively explore and manipulate the fascinating tautomeric behavior of enaminones.
References
- 1. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 6. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Ultraviolet spectroscopy of anticonvulsant enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical study of the enol imine <--> enaminone tautomeric equilibrium in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. forskning.ruc.dk [forskning.ruc.dk]
- 11. researchgate.net [researchgate.net]
- 12. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]
The Versatility of Enaminones: A Technical Guide to their Role as Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enaminones, β-enamino carbonyl compounds, are exceptionally versatile and powerful intermediates in modern organic synthesis. Characterized by the conjugated system N−C=C−C=O, their unique electronic properties, featuring both nucleophilic and electrophilic centers, render them highly reactive and amenable to a wide array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of enaminones, with a particular focus on their pivotal role in the construction of complex heterocyclic systems and as building blocks in drug discovery and development. Detailed experimental protocols, tabulated quantitative data, and logical diagrams are presented to offer a comprehensive resource for researchers in the field.
Synthesis of Enaminones
The most common and straightforward synthesis of enaminones involves the condensation reaction between a 1,3-dicarbonyl compound and a primary or secondary amine, often with acid catalysis to facilitate the dehydration.[1] Various methodologies have been developed to improve yields, reduce reaction times, and employ greener reaction conditions.
A general workflow for this synthesis is outlined below. The process typically involves mixing the reactants in a suitable solvent, often with a catalyst, and removing the water formed during the reaction to drive the equilibrium towards the product.
Caption: General workflow for enaminone synthesis.
The choice of catalyst and reaction conditions can significantly impact the efficiency of enaminone synthesis. The following table summarizes various catalytic systems and their reported yields for the synthesis of β-enaminones.
| Catalyst | Substrates | Solvent | Conditions | Yield (%) | Reference |
| None | β-ketoesters/1,3-diketones + primary amines | Water | Reflux | >60 | [2] |
| Ceric Ammonium Nitrate (CAN) | β-dicarbonyls + primary amines | - | Room Temp | Good to Excellent | [2] |
| Gold(III) Chloride | 1,3-dicarbonyls + amines | - | - | 61-98 | [2] |
| Bismuth(III) Trifluoroacetate | Carbonyl compounds + amines | Water | - | 63-98 | [2] |
| Scandium(III) Triflate | β-ketoesters + amines | Solvent-free | - | 70-95 | [2] |
| KHSO₄ and SiO₂ | 1,3-dicarbonyls + amines | Solid state | Grinding | High | [2] |
Physicochemical and Spectroscopic Data
Enaminones possess a planar structure stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen. This delocalized system gives rise to their characteristic spectroscopic properties. We will use (Z)-4-(phenylamino)pent-3-en-2-one (CAS: 5906-89-8) as a representative example.
Caption: Structure and key resonance contributor of an enaminone.
The spectroscopic data for (Z)-4-(phenylamino)pent-3-en-2-one are summarized below.
Table 2: Spectroscopic Data for (Z)-4-(phenylamino)pent-3-en-2-one
| Data Type | Value | Comments | Reference |
| Appearance | Pale yellow solid | - | [3] |
| Melting Point | 45-47 °C | - | [3] |
| HRMS (ESI+) | Calculated: 176.0997 (for [C₁₁H₁₄NO]⁺), Found: 176.0949 | High-resolution mass spectrometry confirms the molecular formula. | [3] |
| ¹H NMR | See Table 3 below | Data recorded in CDCl₃. Chemical shifts (δ) in ppm. | [3] |
| ¹³C NMR | See Table 4 below | Data recorded in CDCl₃. Chemical shifts (δ) in ppm. | [3] |
| IR | N-H stretch is often obscured by C-H stretches. | The exact position of the N-H stretch is debated due to strong intramolecular H-bonding.[1] The C=O and C=C stretching bands are typically observed in the 1650-1550 cm⁻¹ region. | [1] |
Table 3: ¹H NMR Data for (Z)-4-(phenylamino)pent-3-en-2-one in CDCl₃
| Proton | Chemical Shift (δ, ppm) |
| CH₃ (acetyl) | 2.08 |
| CH₃ (vinyl) | 2.00 |
| C-H (vinyl) | 5.15 |
| Aromatic C-H | 7.08 - 7.35 (multiplet) |
| N-H | 12.44 (broad singlet) |
Table 4: ¹³C NMR Data for (Z)-4-(phenylamino)pent-3-en-2-one in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ (acetyl) | 28.9 |
| CH₃ (vinyl) | 19.4 |
| C-H (vinyl) | 96.1 |
| C-N (vinyl) | 162.1 |
| C=O | 195.4 |
| Aromatic C (ipso) | 139.7 |
| Aromatic C-H | 123.0, 128.9, 124.0 |
Reactivity and Synthetic Applications
The synthetic utility of enaminones stems from their ambident chemical nature. The conjugated system allows them to act as both carbon/nitrogen nucleophiles and as electrophiles, making them ideal precursors for a vast range of heterocyclic compounds.
Ambident Reactivity
Enaminones have two electron-deficient centers (C-1 carbonyl and C-3) and two electron-rich centers (C-2 and the amino nitrogen). This allows them to react with both electrophiles (at C-2) and nucleophiles (at C-3 or C-1).
References
An In-depth Technical Guide to the Photophysical Properties of Fluorescent Enaminones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of fluorescent enaminones, a versatile class of compounds with significant potential in various scientific and biomedical fields. This document details their synthesis, photophysical characterization, and the influence of their molecular structure and environment on their fluorescent properties. Experimental protocols and data are presented to enable researchers to effectively utilize and design novel enaminone-based fluorescent probes.
Introduction to Fluorescent Enaminones
Enaminones are β-amino-α,β-unsaturated ketones, characterized by a donor-π-acceptor (D-π-A) electronic structure. This inherent charge-transfer character is the foundation of their interesting photophysical properties. The electron-donating amino group and the electron-withdrawing carbonyl group, connected by a conjugated π-system, give rise to tunable absorption and emission characteristics, making them attractive candidates for the development of fluorescent probes, sensors, and imaging agents. The ease of their synthesis and the facility with which their structure can be modified allows for the fine-tuning of their photophysical properties to suit specific applications.
Synthesis of Fluorescent Enaminones
The synthesis of fluorescent enaminones is typically straightforward, often involving the condensation reaction between a β-dicarbonyl compound (or a methyl ketone) and an amine or an amide equivalent like dimethylformamide dimethyl acetal (DMFDMA).
A general synthetic route involves the reaction of a methyl ketone with DMFDMA. This reaction is often carried out under reflux conditions and proceeds via the formation of a reactive intermediate that subsequently reacts with an amine to yield the desired enaminone.
Another common method is the nickel-photocatalyzed synthesis from 3-bromochromones and amines. This approach offers a modern and efficient way to access a variety of enaminone structures.
Core Photophysical Properties
The utility of fluorescent enaminones is intrinsically linked to their key photophysical properties, which are summarized in the table below. These properties are highly dependent on the molecular structure of the enaminone and the surrounding environment.
| Compound/Structure | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| Substituted Quinoline-based Enaminone | 360-380 | >500 | 131-152 | 0.034 - 0.079 | Ethanol | [1] |
| 2-aminobithiophene derivatives | - | - | - | >0.70 | Various | [2] |
| Donor-acceptor flavone-based derivatives | - | - | - | - | - | [3] |
| Push-pull Enaminone (TCNE adduct) | 460-695 | - | - | - | Various | [4] |
| 3-Chloro-4-((4-bromophenyl)amino)pent-3-en-2-one | - | - | - | - | - | [5][6] |
Absorption and Emission Spectra
The absorption spectra of enaminones are typically characterized by a strong intramolecular charge transfer (ICT) band. The position of this band (λ_abs) is influenced by the electronic nature of the donor and acceptor groups and the extent of the π-conjugation. Similarly, the emission spectra (λ_em) are also governed by these factors.
Stokes Shift
The Stokes shift is the difference between the absorption and emission maxima (λ_em - λ_abs).[7] A large Stokes shift is a desirable property for fluorescent probes as it minimizes self-absorption and improves the signal-to-noise ratio in fluorescence imaging.[2] Enaminones can exhibit significant Stokes shifts, which can be modulated by structural modifications.[1]
Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a critical parameter for the development of bright fluorescent probes. The quantum yield of enaminones can vary widely depending on their structure and environment, with factors such as molecular rigidity and the presence of non-radiative decay pathways playing a significant role.[3]
Solvatochromism
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[8] Fluorescent enaminones, due to their D-π-A nature, often exhibit pronounced solvatochromism. This property arises from the change in the dipole moment of the molecule upon excitation. Polar solvents tend to stabilize the more polar excited state, leading to a red-shift (bathochromic shift) in the emission spectrum. This sensitivity to the local environment makes them excellent candidates for use as probes to study the polarity of microenvironments, such as in biological membranes or polymer matrices.
Experimental Protocols
General Synthesis of an Enaminone
Materials:
-
Appropriate methyl ketone (1 eq.)
-
Dimethylformamide dimethyl acetal (DMFDMA) (1.1 eq.)
-
Amine (1 eq.)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
Dissolve the methyl ketone and DMFDMA in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the initial reaction, cool the mixture to room temperature.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, again monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure enaminone.
-
Characterize the final product using standard analytical techniques such as NMR, FT-IR, and mass spectrometry.
Measurement of Photophysical Properties
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare dilute solutions of the enaminone in various solvents of different polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, methanol). The concentration should be adjusted to have an absorbance of around 0.1 at the absorption maximum to avoid inner filter effects.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum of the enaminone solution in a 1 cm path length quartz cuvette using the UV-Vis spectrophotometer. Determine the wavelength of maximum absorption (λ_abs).
-
Fluorescence Spectroscopy:
-
Excite the sample at its λ_abs.
-
Record the fluorescence emission spectrum. Determine the wavelength of maximum emission (λ_em).
-
Calculate the Stokes shift (λ_em - λ_abs).
-
-
Relative Fluorescence Quantum Yield Determination:
-
Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the enaminone sample (e.g., Rhodamine B in ethanol, Φ_F = 0.65).
-
Prepare a series of solutions of both the standard and the sample with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure the integrated fluorescence intensity for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.
-
Solvatochromism Study
Procedure:
-
Record the absorption and emission spectra of the enaminone in a series of solvents with varying polarities.
-
Plot the Stokes shift (in wavenumbers, cm⁻¹) against the solvent polarity function, Δf (Lippert-Mataga plot). The solvent polarity function is calculated as: Δf = (ε - 1) / (2ε + 1) - (n² - 1) / (2n² + 1) where ε is the dielectric constant and n is the refractive index of the solvent.
-
A linear correlation in the Lippert-Mataga plot indicates a general solvent effect on the fluorescence properties.[7][8] The slope of this plot is proportional to the change in the dipole moment of the fluorophore upon excitation.
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the study of fluorescent enaminones.
Caption: Experimental workflow for the development of fluorescent enaminone probes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. enaminone-based-push-pull-chromophores-synthesis-optical-properties-and-computational-insights - Ask this paper | Bohrium [bohrium.com]
- 5. Crystal Structure and Quantum Chemical Studies of a Novel Push–Pull Enaminone: 3-Chloro-4-((4-bromophenyl)amino)pent-3-en-2-one | Semantic Scholar [semanticscholar.org]
- 6. library.lsmu.lt [library.lsmu.lt]
- 7. researchgate.net [researchgate.net]
- 8. Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes [mdpi.com]
Methodological & Application
Application Notes and Protocols for Nickel-Catalyzed Enaminone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enaminones are valuable and versatile building blocks in organic synthesis, serving as key intermediates in the preparation of a wide array of carbocyclic and heterocyclic compounds. Their unique structural motif, featuring a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group, imparts them with both nucleophilic and electrophilic character. This dual reactivity has made them attractive targets for the synthesis of medicinally important molecules, including anti-inflammatory, anticonvulsant, and antitumor agents. Nickel catalysis has emerged as a powerful tool for the synthesis of enaminones, offering efficient and selective routes under various reaction conditions. This document provides detailed protocols and application notes for two distinct nickel-catalyzed methods for enaminone synthesis: a modern photocatalytic approach and a heterogeneous catalysis method utilizing nickel oxide.
I. Nickel-Assisted Photocatalytic Synthesis of Enaminones from 3-Bromochromones
This protocol details a dual catalytic system that combines a nickel catalyst with a photoredox catalyst to synthesize a diverse range of enaminone derivatives from 3-bromochromones and amines. The reaction proceeds via a Ni(II)-catalyzed hydroamination, followed by a photocatalytic reductive debromination and subsequent ring opening.[1][2]
Experimental Protocol
Materials:
-
3-Bromochromone derivatives
-
Amine (e.g., morpholine, piperidine, etc.)
-
Nickel(II) bromide diglyme complex (NiBr₂·diglyme)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Photocatalyst (e.g., an acridinium salt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or similar reaction vessel
-
Blue LED light source (427 nm)
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the 3-bromochromone derivative (0.2 mmol, 1.0 equiv).
-
Add the nickel(II) bromide diglyme complex (5.0 mol %) and 4,4'-di-tert-butyl-2,2'-bipyridine (5.0 mol %).
-
Add the photocatalyst (1.0 mol %).
-
Add the amine (0.3 mmol, 1.5 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve the desired concentration.
-
Stir the reaction mixture at room temperature (20 °C).
-
Irradiate the mixture with a 427 nm blue LED lamp.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired enaminone.
Data Presentation
Table 1: Substrate Scope and Yields for the Nickel-Assisted Photocatalytic Synthesis of Enaminones
| Entry | 3-Bromochromone Derivative | Amine | Product | Yield (%) |
| 1 | 3-Bromochromone | Morpholine | (Z)-3-morpholino-1-(2-hydroxyphenyl)prop-2-en-1-one | 85 |
| 2 | 3-Bromochromone | Piperidine | (Z)-1-(2-hydroxyphenyl)-3-(piperidin-1-yl)prop-2-en-1-one | 78 |
| 3 | 6-Chloro-3-bromochromone | Morpholine | (Z)-1-(5-chloro-2-hydroxyphenyl)-3-morpholinoprop-2-en-1-one | 81 |
| 4 | 6-Methyl-3-bromochromone | Morpholine | (Z)-1-(2-hydroxy-5-methylphenyl)-3-morpholinoprop-2-en-1-one | 75 |
Yields are for the isolated product after purification.
Signaling Pathway
References
Application Notes and Protocols: Enaminones in Multi-Component Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enaminones are highly versatile and valuable building blocks in organic synthesis due to their unique conjugated structure, which imparts both nucleophilic and electrophilic character. This dual reactivity makes them ideal substrates for multi-component reactions (MCRs), enabling the efficient, atom-economical, and diversity-oriented synthesis of complex heterocyclic scaffolds.[1] Such scaffolds are of significant interest in medicinal chemistry and drug discovery, as they form the core of numerous pharmacologically active compounds. This document provides detailed application notes and protocols for the use of enaminones in a state-of-the-art multi-component reaction for the synthesis of 4-bromo-substituted pyrazoles, a class of compounds with recognized potential in anticancer and anti-inflammatory drug development.
Application Note 1: Photocatalytic Three-Component Synthesis of 4-Bromo-Substituted Pyrazoles
This section details a novel and efficient one-pot, three-component photocatalytic reaction for the regioselective synthesis of 4-bromo-substituted pyrazoles from readily available enaminones, hydrazines, and carbon tetrabromide (CBr₄).[2] This method offers several advantages, including mild reaction conditions, high regioselectivity, a broad substrate scope, and good functional group tolerance, making it a valuable tool for generating libraries of potentially bioactive molecules.[2]
Reaction Principle:
The reaction proceeds via a proposed radical-mediated pathway. Under visible light irradiation, the photocatalyst, fac-Ir(ppy)₃, initiates the reaction. The key steps involve an intermolecular cyclization of the enaminone with a hydrazine derivative to form a pyrazole intermediate. This is followed by a regioselective bromination at the C4 position of the pyrazole ring, utilizing CBr₄ as the bromine source.[1]
Key Features:
-
High Efficiency: The one-pot nature of this reaction simplifies the synthetic process and often leads to high yields of the desired products.
-
Mild Conditions: The use of visible light photocatalysis allows the reaction to be performed at room temperature, which is beneficial for sensitive substrates.
-
Broad Substrate Scope: A wide variety of substituted enaminones and hydrazines can be employed, enabling the synthesis of a diverse library of 4-bromo-substituted pyrazoles.[1]
-
Regioselectivity: The bromination occurs specifically at the C4 position of the pyrazole ring.
-
Drug Discovery Relevance: The 4-bromo-substituted pyrazole scaffold is a key pharmacophore in a range of bioactive molecules, including inhibitors of enzymes like BRAF and COX-2, which are important targets in cancer and inflammation, respectively.
Quantitative Data Summary
The following table summarizes the yields of various 4-bromo-substituted pyrazoles synthesized using the photocatalytic three-component reaction.
| Entry | Enaminone (R¹) | Hydrazine (R²) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 4-bromo-1,3,5-triphenyl-1H-pyrazole | 81 |
| 2 | 4-Methylphenyl | Phenyl | 4-bromo-3-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole | 78 |
| 3 | 4-Methoxyphenyl | Phenyl | 4-bromo-3-(4-methoxyphenyl)-1,5-diphenyl-1H-pyrazole | 75 |
| 4 | 4-Chlorophenyl | Phenyl | 4-bromo-3-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole | 72 |
| 5 | 2-Thienyl | Phenyl | 4-bromo-1,5-diphenyl-3-(thiophen-2-yl)-1H-pyrazole | 68 |
| 6 | Phenyl | 4-Methylphenyl | 4-bromo-5-phenyl-1-(p-tolyl)-3-phenyl-1H-pyrazole | 76 |
| 7 | Phenyl | 4-Bromophenyl | 4-bromo-1-(4-bromophenyl)-3,5-diphenyl-1H-pyrazole | 70 |
| 8 | Methyl | Phenyl | 4-bromo-3-methyl-1,5-diphenyl-1H-pyrazole | 65 |
Experimental Protocols
General Procedure for the Photocatalytic Three-Component Synthesis of 4-Bromo-Substituted Pyrazoles:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the enaminone (0.2 mmol, 1.0 equiv.), hydrazine (0.3 mmol, 1.5 equiv.), CBr₄ (0.4 mmol, 2.0 equiv.), and fac-Ir(ppy)₃ (1 mol%).
-
Solvent Addition: Add anhydrous acetonitrile (2.0 mL) to the tube.
-
Degassing: Seal the tube and degas the reaction mixture by bubbling with argon for 10-15 minutes.
-
Irradiation: Place the reaction tube approximately 5-10 cm from a blue LED lamp (40 W) and stir at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 4-bromo-substituted pyrazole.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Experimental Workflow
Caption: General workflow for the photocatalytic synthesis of 4-bromo-substituted pyrazoles.
Proposed Reaction Mechanism
Caption: Simplified proposed mechanism for the photocatalytic synthesis of 4-bromo-substituted pyrazoles.
Signaling Pathway Inhibition by Pyrazole Derivatives
Many pyrazole-containing compounds have been identified as potent inhibitors of key signaling pathways implicated in cancer and inflammation. For example, some pyrazole derivatives act as BRAF inhibitors, disrupting the MAPK/ERK signaling cascade that is often hyperactivated in melanoma. Others function as selective COX-2 inhibitors, blocking the production of pro-inflammatory prostaglandins.
Caption: Inhibition of key signaling pathways by pyrazole-based compounds.
References
- 1. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds [iris.unimore.it]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Chiral Enaminones: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Chiral enaminones are valuable building blocks in organic synthesis, serving as versatile intermediates for the preparation of a wide range of nitrogen-containing compounds, including alkaloids and pharmaceuticals. Their inherent chirality is often crucial for biological activity, making the development of efficient enantioselective synthetic methods a significant area of research. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral enaminones, focusing on key catalytic strategies that offer high yields and excellent enantioselectivities. The methodologies presented are broadly applicable in academic research and industrial drug development.
Core Concepts in Enantioselective Synthesis of Chiral Enaminones
The synthesis of chiral enaminones with high enantiopurity typically relies on asymmetric catalysis. The primary strategies involve the use of chiral catalysts to control the stereochemical outcome of the reaction. These catalysts can be broadly categorized into two main classes: chiral metal complexes and organocatalysts.
Key Asymmetric Strategies:
-
Asymmetric Hydrogenation: The reduction of a prochiral enaminone or a related precursor using a chiral metal catalyst, most commonly based on rhodium or iridium, in the presence of hydrogen gas.
-
Chiral Brønsted Acid Catalysis: The use of chiral phosphoric acids or their derivatives to activate substrates and control the stereochemistry of bond-forming reactions, such as the condensation of amines with dicarbonyl compounds.
-
Organocatalytic Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated systems, catalyzed by small chiral organic molecules, to generate chiral enaminones.
-
Desymmetrization of meso-Diketones: The enantioselective reaction of a prochiral meso-1,3-diketone with an amine, catalyzed by a chiral catalyst, to produce a chiral enaminone.
These strategies provide access to a diverse range of chiral enaminone scaffolds with high levels of stereocontrol.
Experimental Protocols
This section provides detailed experimental protocols for key enantioselective transformations to synthesize chiral enaminones.
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of β-Enamine Phosphonates
This protocol describes the enantioselective synthesis of chiral β-amino phosphonates, which are analogues of chiral β-amino acids, via the asymmetric hydrogenation of the corresponding β-enamine phosphonates.
Materials:
-
β-Enamine phosphonate substrate
-
[Rh(cod)₂]BF₄ (CAS No: 35138-22-8)
-
Chiral phosphine ligand (e.g., (R)-BINAP, (S)-SEGPHOS)
-
Trifluoroethanol (TFE), anhydrous
-
Hydrogen gas (high purity)
-
Autoclave
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, prepare a stock solution by mixing [Rh(cod)₂]BF₄ and the chiral phosphine ligand in a 1:1.1 molar ratio in anhydrous TFE. Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: In a reaction vial, dissolve the β-enamine phosphonate substrate (0.1 mmol) in anhydrous TFE (0.9 mL).
-
Catalyst Addition: To the substrate solution, add an aliquot of the freshly prepared catalyst stock solution (0.1 mL, containing 0.001 mmol of the rhodium complex) via syringe.
-
Hydrogenation: Place the sealed reaction vial into an autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to 40 atm with hydrogen.
-
Reaction Conditions: Stir the reaction mixture at 40 °C for 20 hours.
-
Work-up: After cooling the autoclave to room temperature, carefully release the hydrogen pressure. The reaction mixture can be analyzed directly or concentrated under reduced pressure for further purification.
-
Purification: The crude product is typically purified by column chromatography on silica gel.
-
Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]
Quantitative Data Summary:
| Substrate (R group) | Chiral Ligand | Yield (%) | ee (%) |
| Phenyl | (S,S)-f-spiroPhos | 95 | 98 |
| 4-Methoxyphenyl | (S,S)-f-spiroPhos | 96 | 97 |
| 4-Chlorophenyl | (S,S)-f-spiroPhos | 93 | 99 |
| 2-Naphthyl | (S,S)-f-spiroPhos | 92 | 96 |
Experimental Workflow:
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Enaminone Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enaminones are valuable and versatile building blocks in organic and medicinal chemistry.[1][2][3] Their unique structural motif, characterized by a conjugated system of an amine, a double bond, and a carbonyl group, makes them key intermediates in the synthesis of a wide array of bioactive heterocyclic compounds, including anticonvulsants, anti-inflammatory agents, and potential modulators of multidrug resistance.[1][4] The microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate and improve the synthesis of enaminone libraries, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased yields, and cleaner reaction profiles.[5][6][7]
These application notes provide detailed protocols for the efficient synthesis of enaminone libraries using microwave irradiation, along with data presentation and visualizations to aid researchers in drug discovery and development.
Advantages of Microwave-Assisted Enaminone Synthesis
Microwave-assisted synthesis offers several key advantages for the preparation of enaminone libraries:
-
Rapid Reaction Times: Reactions that typically take hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[6][7]
-
Higher Yields: Microwave heating can lead to significantly improved reaction yields compared to traditional methods.[5]
-
Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, leading to cleaner reaction profiles and simpler purification.[5]
-
Solvent-Free Conditions: In many cases, microwave-assisted synthesis can be performed under solvent-free conditions, which aligns with the principles of green chemistry.[8]
-
Facilitation of Novel Reactions: The high temperatures and pressures achievable with microwave synthesis can enable novel reaction pathways that are not accessible with conventional heating.[6]
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of Enaminones from β-Dicarbonyl Compounds and Amines
This protocol describes a general method for the synthesis of enaminones via the condensation of a β-dicarbonyl compound with a primary or secondary amine under microwave irradiation.
Materials:
-
β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dimedone)
-
Primary or secondary amine
-
Microwave synthesizer
-
Appropriate microwave reaction vessel with a stir bar
-
Ethanol (or other suitable solvent, if necessary)
-
Sodium ethoxide (optional, as a catalyst)[5]
Procedure:
-
In a microwave reaction vessel, combine the β-dicarbonyl compound (1.0 mmol) and the amine (1.0-1.2 mmol).
-
If a solvent is used, add the appropriate solvent (e.g., 2-5 mL of ethanol). For solvent-free reactions, proceed to the next step.[8]
-
If a catalyst is required, add the catalyst (e.g., a catalytic amount of sodium ethoxide).[5]
-
Seal the reaction vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a specified temperature (typically ranging from 70°C to 180°C) for a designated time (usually 2 to 30 minutes).[5][9] The power should be adjusted to maintain the target temperature.
-
After the reaction is complete, cool the vessel to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired enaminone.
Data Presentation
The following tables summarize representative quantitative data for the microwave-assisted synthesis of various enaminone libraries.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrrole Derivatives from Enamines [5]
| Entry | R¹ Group | Conventional Yield (%) | Microwave Yield (%) |
| 1a | CH₂Ph | 23 | 86 |
| 1b | CH₂(4-PhOH) | 24 | 82 |
| 1c | CH₂(3-1H-indolyl) | 22 | 77 |
Reaction Conditions (Microwave): Enamine (1 mmol), sodium ethoxide (2 mmol), ethanol (5 mL), 70°C, 30 min.[5]
Table 2: Solvent-Free Microwave-Assisted Synthesis of Enaminones [8]
| Entry | β-Dicarbonyl Compound | Amine | Time (min) | Yield (%) |
| 1 | Acetylacetone | Benzylamine | 3 | 95 |
| 2 | Acetylacetone | Aniline | 3 | 92 |
| 3 | Ethyl Acetoacetate | Benzylamine | 5 | 90 |
| 4 | Ethyl Acetoacetate | Aniline | 5 | 88 |
| 5 | 1,3-Cyclohexanedione | Benzylamine | 4 | 93 |
Reaction Conditions: Reactants (1 mmol each), domestic microwave oven (intermittent heating) or microwave reactor (150-165 °C).[8]
Table 3: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines from β-Enaminones [9]
| Entry | β-Enaminone Substituent | NH-5-Aminopyrazole Substituent | Time (min) | Yield (%) |
| 1 | Aryl | Aryl | 2 | 88-97 |
| 2 | Halo-substituted Aryl | Aryl | 2 | 85-97 |
| 3 | Nitro-substituted Aryl | Aryl | 2 | 85-97 |
Reaction Conditions: β-enaminone (0.50 mmol), NH-5-aminopyrazole (0.50 mmol), 180°C, solvent-free.[9][10]
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for microwave-assisted enaminone synthesis.
Logical Relationship in Drug Discovery
Caption: Role of enaminone libraries in the drug discovery process.
Applications in Drug Discovery and Heterocyclic Synthesis
Enaminones are crucial precursors for the synthesis of a diverse range of heterocyclic compounds.[3][11] The ability to rapidly generate libraries of enaminones using microwave assistance has a significant impact on drug discovery programs.[6] These libraries can be screened for various biological activities, leading to the identification of new hit and lead compounds.
Some key applications include:
-
Synthesis of Pyrazolo[1,5-a]pyrimidines: These compounds, readily synthesized from enaminones, have shown potential as antitumor agents.[9]
-
Synthesis of Pyrroles: Microwave-assisted intramolecular cyclization of enamine-type precursors provides an efficient route to substituted pyrroles.[5]
-
Anticonvulsant and Anti-inflammatory Agents: Enaminone derivatives have been identified as possessing anticonvulsant and anti-inflammatory properties.[1]
-
Combinatorial Chemistry: The versatility of enaminones makes them excellent reagents for combinatorial synthesis, allowing for the creation of diverse molecular libraries.[2]
Conclusion
Microwave-assisted synthesis is a highly effective and efficient method for the preparation of enaminone libraries. The protocols and data presented in these application notes demonstrate the significant advantages of this technology in terms of reaction speed, yield, and purity. By leveraging microwave synthesis, researchers in drug discovery and medicinal chemistry can accelerate the development of novel therapeutic agents based on the versatile enaminone scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Enaminones - applications | Bio&Organic LAB, P1-0179, FKKT [p1-0179.fkkt.uni-lj.si]
- 3. acgpubs.org [acgpubs.org]
- 4. Enaminones: Exploring additional therapeutic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. visitka.narod.ru [visitka.narod.ru]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Enaminone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis (SPS) of enaminone derivatives. Enaminones are valuable scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Their utility as synthetic intermediates makes them attractive targets for combinatorial library synthesis. Solid-phase synthesis offers a streamlined approach for the rapid generation of diverse enaminone libraries by simplifying purification and allowing for automation.
Introduction to Solid-Phase Enaminone Synthesis
Solid-phase synthesis (SPS) provides a robust platform for the efficient production of enaminone libraries. The general strategy involves the immobilization of a suitable starting material onto a solid support (resin), followed by the chemical transformations to construct the enaminone moiety. The desired product is subsequently cleaved from the resin for purification and characterization. This methodology allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin.
A common approach for the SPS of enaminones involves the use of a β-ketoester anchored to a solid support. The resin-bound β-ketoester is then reacted with a primary or secondary amine to form the enaminone. Subsequent cleavage from the resin yields the desired enaminone derivative. This method allows for diversification at the amine substitution point.
Key Advantages of SPS for Enaminone Derivatives:
-
High-Throughput Synthesis: Enables the parallel synthesis of a large number of compounds.
-
Simplified Purification: Excess reagents and by-products are removed by simple filtration and washing.
-
Automation Compatibility: The repetitive nature of SPS is well-suited for automated synthesizers.
-
Versatility: Allows for the generation of diverse libraries by varying the building blocks.
Experimental Protocols
This section details the experimental procedures for the solid-phase synthesis of a representative enaminone derivative. The protocol is based on the use of Merrifield resin, a common support for solid-phase organic synthesis.
Materials and Equipment
-
Resin: Merrifield resin (chloromethylated polystyrene), 100-200 mesh, 1% DVB, loading capacity ~1.0 mmol/g.
-
Reagents: Ethyl acetoacetate, Cesium carbonate (Cs₂CO₃), Sodium iodide (NaI), primary amines, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS).
-
Equipment: Solid-phase synthesis vessel with a frit, mechanical shaker, rotary evaporator, high-performance liquid chromatography (HPLC) system, mass spectrometer (MS).
Protocol 1: Immobilization of Ethyl Acetoacetate onto Merrifield Resin
This protocol describes the attachment of the β-ketoester starting material to the solid support.
-
Resin Swelling: Swell 1.0 g of Merrifield resin (~1.0 mmol) in 10 mL of DMF for 1 hour in a solid-phase synthesis vessel.
-
Preparation of the Cesium Salt: In a separate flask, dissolve ethyl acetoacetate (5.0 mmol, 5 eq.) in 10 mL of methanol. Add a solution of cesium carbonate (2.5 mmol, 2.5 eq.) in 5 mL of water. Stir for 30 minutes, then remove the solvent under reduced pressure to obtain the cesium salt of ethyl acetoacetate as a white solid.
-
Anchoring to Resin: To the swollen resin, add the cesium salt of ethyl acetoacetate (3.0 mmol, 3 eq.) and sodium iodide (0.5 mmol, 0.5 eq.) in 10 mL of DMF.
-
Reaction: Secure the vessel on a mechanical shaker and agitate at 50°C for 24 hours.
-
Washing: After the reaction, drain the solvent and wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The typical loading efficiency is in the range of 70-90%.
Protocol 2: On-Resin Synthesis of the Enaminone Derivative
This protocol details the formation of the enaminone on the solid support.
-
Resin Swelling: Swell the ethyl acetoacetate-functionalized resin (~0.7 mmol) in 10 mL of a 1:1 mixture of DMF and trimethyl orthoformate for 30 minutes.
-
Amine Addition: Add the desired primary amine (e.g., benzylamine, 7.0 mmol, 10 eq.) to the swollen resin.
-
Reaction: Heat the reaction mixture at 80°C for 12 hours with gentle agitation.
-
Washing: After cooling to room temperature, drain the reaction mixture and wash the resin sequentially with DMF (5 x 10 mL), DCM (5 x 10 mL), and MeOH (5 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage of the Enaminone Derivative from the Resin
This protocol describes the release of the final product from the solid support.
-
Resin Swelling: Swell the dried, enaminone-bound resin in 2 mL of DCM for 20 minutes.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Cleavage Reaction: Add 10 mL of the cleavage cocktail to the swollen resin. Agitate the mixture at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with an additional 2 mL of TFA, and then with 3 x 5 mL of DCM. Combine all filtrates.
-
Solvent Removal: Concentrate the combined filtrates under a stream of nitrogen or by rotary evaporation.
-
Precipitation and Purification: Precipitate the crude product by adding cold diethyl ether. Isolate the solid by centrifugation or filtration. Purify the crude product by preparative HPLC.
Data Presentation
The following tables summarize representative quantitative data for the solid-phase synthesis of a library of enaminone derivatives.
Table 1: Reaction Conditions and Yields for Solid-Phase Enaminone Synthesis
| Step | Reagents and Solvents | Temperature (°C) | Time (h) | Typical Yield/Loading |
| Resin Loading | Ethyl acetoacetate cesium salt, NaI, DMF | 50 | 24 | 0.7 - 0.9 mmol/g |
| Enaminone Formation | Primary amine, DMF/trimethyl orthoformate | 80 | 12 | >95% conversion (on-resin) |
| Cleavage from Resin | 95% TFA, 2.5% H₂O, 2.5% TIS | Room Temp. | 2 | 60 - 85% (overall yield) |
Table 2: Purity of Synthesized Enaminone Derivatives
| Amine Used | Overall Yield (%) | Purity by HPLC (%) |
| Benzylamine | 78 | >95 |
| Aniline | 65 | >92 |
| 4-Fluoroaniline | 72 | >95 |
| Cyclohexylamine | 81 | >96 |
| n-Butylamine | 85 | >97 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the solid-phase synthesis of enaminone derivatives.
Caption: Solid-phase synthesis workflow for enaminone derivatives.
Signaling Pathways Modulated by Enaminone Derivatives
Enaminone derivatives have been shown to exhibit anti-inflammatory and potential anticancer activities by modulating key signaling pathways. The diagram below illustrates the inhibition of the NF-κB and CCR2 signaling pathways by certain enaminone derivatives.
Caption: Inhibition of NF-κB and CCR2 pathways by enaminones.
Flow Chemistry Applications for Enaminone Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enaminones are valuable and versatile building blocks in organic synthesis, serving as key intermediates in the preparation of a wide range of biologically active heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] Traditional batch production of enaminones can present challenges related to reaction control, safety, and scalability. Flow chemistry, or continuous flow processing, offers a powerful alternative that addresses many of these limitations.[3][4][5]
The adoption of continuous flow processes for enaminone synthesis provides significant advantages, including superior control over reaction parameters like temperature and residence time, enhanced heat and mass transfer, and improved safety profiles, particularly when dealing with hazardous reagents or highly exothermic reactions.[3][6][7] Furthermore, flow chemistry facilitates rapid reaction optimization, seamless scalability from laboratory to production scale, and the potential for process intensification.[4][8][9]
These application notes provide detailed protocols and quantitative data for the synthesis of α-enaminones utilizing continuous flow technology, based on published research. The information is intended to enable researchers and professionals in drug development to implement and adapt these advanced synthetic methods.
Advantages of Flow Chemistry for Enaminone Synthesis
The use of continuous flow reactors for enaminone production offers several key benefits over traditional batch methods:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material at any given time, significantly reducing the risks associated with highly reactive intermediates or exothermic reactions.[5][7]
-
Precise Process Control: Flow chemistry allows for meticulous control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and yields.[3][10]
-
Improved Yield and Purity: The superior heat and mass transfer in microreactors often results in cleaner reactions with fewer byproducts, simplifying purification and increasing overall yield.[3][10]
-
Rapid Optimization: The automated and continuous nature of flow systems enables high-throughput screening of reaction conditions, accelerating the optimization process.[7]
-
Seamless Scalability: Scaling up a reaction in a flow system can often be achieved by either running the system for a longer duration ("scaling out") or by using a larger reactor with similar geometry ("numbering up"), which is often more straightforward than scaling up batch reactors.[8]
-
Sustainability: Continuous flow processes can lead to more sustainable chemical production through reduced waste, lower energy consumption, and the potential for catalyst recycling.[11]
Experimental Protocols
The following protocols are based on the continuous flow synthesis of α-enaminones from bio-based cyclopentenones, as detailed in the work by Cavaca et al.[1][11][12]
General Setup for Continuous Flow Hydrogenation and Elimination
A continuous flow setup for the synthesis of α-enaminones typically consists of the following components:
-
Reagent Pumps: Syringe pumps or HPLC pumps to deliver precise flow rates of the substrate and reagent solutions.
-
Microreactor/Packed-Bed Reactor: A heated column or cartridge packed with a heterogeneous catalyst (e.g., Pd/C). Commercially available systems like the H-Cube® Mini Plus can be used.[11]
-
Back-Pressure Regulator: To maintain the desired pressure in the reactor, allowing for heating solvents above their boiling points.
-
Collection Vessel: To collect the product stream.
The general workflow involves pumping a solution of the starting material (e.g., a trans-4,5-diamino-cyclopent-2-enone) through the heated catalyst bed, where hydrogenation occurs. The resulting crude mixture containing the saturated intermediate is then subjected to base-promoted elimination to yield the final α-enaminone product.
Caption: Experimental workflow for the continuous flow synthesis of α-enaminones.
Protocol 1: Synthesis of α-Enaminone (3a)
This protocol describes the synthesis of a specific α-enaminone from a diamino-cyclopentenone precursor.
Materials:
-
Starting Material (1a): trans-4,5-bis(dibenzylamino)cyclopent-2-enone
-
Solvent: Acetonitrile (MeCN)
-
Base: Potassium Carbonate (K₂CO₃)
Procedure:
-
Preparation: Prepare a solution of the starting material (1a) in acetonitrile.
-
Flow Hydrogenation:
-
Set up the continuous flow reactor (e.g., H-Cube® Mini Plus) with a 5% Pd/C cartridge.
-
Heat the reactor to the desired temperature.
-
Pump the solution of the starting material through the reactor at a specific flow rate.
-
-
Elimination:
-
Collect the crude product stream from the reactor.
-
Add potassium carbonate (K₂CO₃) to the collected solution.
-
Stir the mixture at room temperature for 3 days to effect the elimination reaction.[11]
-
-
Workup and Purification:
-
After the reaction is complete, perform a standard aqueous workup.
-
Purify the crude product by column chromatography to obtain the pure α-enaminone (3a).
-
Quantitative Data
The following tables summarize the quantitative data for the synthesis of various α-enaminones via the continuous flow method.
Table 1: Reaction Conditions and Yields for the Synthesis of α-Enaminones
| Product | Starting Material | Catalyst | Temperature (°C) | Flow Rate (mL/min) | Base | Isolated Yield (%) |
| 3a | 1a | 5% Pd/C | RT | 1.0 | K₂CO₃ | 83 |
| 3e | 2e | 5% Pd/C | 60 | 1.0 | K₂CO₃ (2 equiv.) | 42[11] |
| 3n | Precursor of 3n | 5% Pd/C | RT | 2.0 | - | 71[11] |
Data extracted from Cavaca et al., React. Chem. Eng., 2023, 8, 482-489.[1]
Table 2: Gram-Scale Synthesis and Productivity
| Product | Catalyst | Scale | Productivity (g/h) |
| 3a | 5% Pd/C (150 mg) | Gram scale | Not explicitly stated, but full conversion was achieved in a gram-scale reaction.[11][12] |
Logical Relationships in Flow Synthesis
The successful synthesis of α-enaminones in a continuous flow system relies on the precise interplay of several key parameters. The following diagram illustrates the logical relationships and dependencies in optimizing the process.
Caption: Logical relationships of parameters in flow chemistry for enaminone synthesis.
Conclusion
The application of flow chemistry to the synthesis of enaminones represents a significant advancement over traditional batch processing. The enhanced control, safety, and scalability offered by continuous flow methods make this technology highly attractive for both academic research and industrial drug development. The protocols and data presented here provide a foundation for implementing these techniques, with the potential for further optimization and adaptation to a broader range of enaminone targets. As the field of flow chemistry continues to evolve, its role in the efficient and sustainable production of important chemical intermediates like enaminones is expected to expand.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mt.com [mt.com]
- 4. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 5. The real advantages of continuous flow chemistry — Stoli Chem [stolichem.com]
- 6. labunlimited.com [labunlimited.com]
- 7. vapourtec.com [vapourtec.com]
- 8. Scaling up continuous flow chemistry — Stoli Chem [stolichem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chimia.ch [chimia.ch]
- 11. Upgrading furanic platforms to α-enaminones: tunable continuous flow hydrogenation of bio-based cyclopentenones - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00292B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Regioselectivity in Enaminone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the regioselective synthesis of enaminones.
Troubleshooting Guides
Encountering unexpected results is a common part of synthetic chemistry. This guide addresses prevalent issues in enaminone synthesis, offering potential causes and solutions to get your research back on track.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | - Inactive Catalyst: The catalyst may be degraded or poisoned. - Inappropriate Reaction Conditions: Temperature, pressure, or reaction time may not be optimal. - Poor Quality Reagents: Starting materials or solvents may contain impurities. - Steric Hindrance: Bulky substituents on the amine or dicarbonyl compound can impede the reaction. | - Catalyst: Use a freshly prepared or purchased catalyst. Consider a different catalyst system (e.g., switching from a Lewis acid to a transition metal catalyst). - Reaction Conditions: Systematically vary the temperature and reaction time. Ensure the reaction is performed under an inert atmosphere if using air-sensitive reagents. - Reagents: Purify starting materials and use dry, high-purity solvents. - Steric Hindrance: If possible, use less sterically hindered starting materials. Alternatively, a more active catalyst or higher reaction temperatures may be required. |
| Poor Regioselectivity (Mixture of Isomers) | - Electronic Effects: The electronic properties of substituents on the starting materials can influence the nucleophilicity of the competing reaction sites. - Steric Effects: The size of substituents near the reaction centers can favor one regioisomer over another. - Reaction Conditions: The choice of solvent and base can significantly impact the regiochemical outcome. - Catalyst Choice: Different catalysts can exhibit different selectivities. | - Substituent Effects: Consider modifying the electronic nature of the substituents. Electron-withdrawing groups on the dicarbonyl compound can enhance the reactivity of one carbonyl group over the other. - Steric Hindrance: Introduce bulky groups to sterically block one of the reactive sites. - Reaction Conditions: Screen different solvents with varying polarities. The choice of base and its concentration can also be critical in controlling the deprotonation step and subsequent reaction pathway. - Catalyst Screening: Experiment with a range of catalysts (e.g., Lewis acids like Sc(OTf)₃, or transition metals like palladium and nickel complexes) to identify one that provides the desired regioselectivity. |
| Formation of Side Products | - Self-Condensation of Starting Materials: The dicarbonyl compound may undergo self-condensation, especially under basic conditions. - Over-alkylation/acylation: The enaminone product can sometimes react further if the reaction is not carefully controlled. - Decomposition of Reagents or Products: The starting materials or the enaminone product may be unstable under the reaction conditions. | - Reaction Control: Add the amine slowly to the reaction mixture to minimize the concentration of the deprotonated dicarbonyl compound. - Stoichiometry and Monitoring: Use a precise stoichiometry of reagents and monitor the reaction progress by techniques like TLC or GC-MS to stop the reaction once the desired product is formed. - Milder Conditions: Employ milder reaction conditions (lower temperature, less reactive catalyst) to prevent decomposition. |
| Difficulty in Product Isolation/Purification | - Similar Polarity of Isomers: Regioisomers often have very similar polarities, making them difficult to separate by column chromatography. - Product Instability: The enaminone product may be unstable on silica gel. | - Chromatography: Use a high-performance column chromatography system or try a different stationary phase. In some cases, derivatization of the product mixture can facilitate separation. - Alternative Purification: Consider other purification techniques such as recrystallization or distillation if the product is amenable. |
Frequently Asked Questions (FAQs)
Q1: How do steric and electronic effects influence the regioselectivity of enaminone synthesis?
A1: Steric and electronic effects are crucial in determining the regiochemical outcome of enaminone synthesis.
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the β-dicarbonyl compound can alter the electrophilicity of the two carbonyl carbons. An electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. Conversely, an electron-donating group will decrease the electrophilicity of the nearby carbonyl carbon.
-
Steric Effects: Bulky substituents on either the β-dicarbonyl compound or the amine can hinder the approach of the nucleophile to one of the carbonyl groups. The reaction will preferentially occur at the less sterically hindered carbonyl group. By carefully choosing substrates with appropriate steric bulk, one can often direct the reaction to the desired regioisomer.
Q2: What is the role of the catalyst in controlling regioselectivity?
A2: The catalyst plays a pivotal role in directing the regioselectivity of enaminone synthesis. Different catalysts can influence the reaction pathway through various mechanisms:
-
Lewis Acid Catalysts: Lewis acids, such as Sc(OTf)₃ or Bi(TFA)₃, can coordinate to one of the carbonyl oxygens, thereby activating that carbonyl group towards nucleophilic attack. The selectivity can be influenced by the steric and electronic environment around the carbonyl groups, which affects the binding of the Lewis acid.
-
Transition Metal Catalysts: Catalysts based on palladium, nickel, or copper can promote the reaction through different mechanisms, often involving oxidative addition and reductive elimination steps. The ligands coordinated to the metal center can create a specific steric and electronic environment that favors the formation of one regioisomer over the other.
Q3: Can the choice of solvent and base affect the regioselectivity?
A3: Yes, the solvent and base are critical reaction parameters that can significantly impact regioselectivity.
-
Solvent: The polarity of the solvent can influence the stability of the transition states leading to the different regioisomers. It is often beneficial to screen a range of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) and protic (e.g., ethanol), to find the optimal conditions for the desired selectivity.
-
Base: In reactions that require a base, its strength and steric bulk can affect which proton is removed from the β-dicarbonyl compound, thereby influencing which enolate is formed and its subsequent reaction.
Q4: What are some common strategies to improve the regioselectivity of a problematic enaminone synthesis?
A4: If you are struggling with poor regioselectivity, consider the following systematic approach:
-
Analyze the Substrates: Evaluate the steric and electronic properties of your β-dicarbonyl compound and amine. If possible, modify the substrates to favor the desired outcome.
-
Screen Catalysts: Test a variety of catalysts, including both Lewis acids and transition metal complexes.
-
Optimize Reaction Conditions: Systematically vary the solvent, base, temperature, and reaction time. A design of experiments (DoE) approach can be efficient in exploring the reaction space.
-
Consider a Different Synthetic Route: If the desired regioselectivity cannot be achieved through direct condensation, it may be necessary to explore alternative synthetic strategies, such as a multi-step sequence that allows for better control over the regiochemistry.
Quantitative Data Presentation
The following table summarizes the yield and regioselectivity of enaminone synthesis under different catalytic conditions as reported in the literature. This data can serve as a starting point for selecting a suitable catalytic system for your specific application.
| Catalyst | β-Dicarbonyl Compound | Amine | Solvent | Temperature (°C) | Yield (%) | Regioisomeric Ratio | Reference |
| Sc(OTf)₃ (5 mol%) | Ethyl acetoacetate | Aniline | Solvent-free | Room Temp. | 95 | >99:1 | Yadav et al. |
| Bi(TFA)₃ | Ethyl acetoacetate | Aniline | Water | Room Temp. | 98 | High | Khosropour & M. Khodaei et al. |
| CeCl₃·7H₂O | Acetylacetone | Benzylamine | Ionic Liquid | Room Temp. | >70 | High | M. Khodaei et al. |
| Fe(III) ammonium nitrate | Ethyl acetoacetate | p-Toluidine | Solvent-free | Room Temp. | 92 | High | Murthy et al. |
| Pd(0) species | Cyclohexane-1,3-dione | 2-Bromo-p-toluidine | Toluene | Reflux | 38 | Not specified | Hideo et al. |
Experimental Protocols
Below is a general, representative protocol for the synthesis of a β-enaminone from a β-dicarbonyl compound and a primary amine using a Lewis acid catalyst.
Synthesis of Ethyl 3-(phenylamino)but-2-enoate
Materials:
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Scandium(III) triflate (Sc(OTf)₃) (0.246 g, 0.5 mmol, 5 mol%)
-
Toluene (20 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (for extraction)
Procedure:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (10 mmol), aniline (10 mmol), and toluene (20 mL).
-
Add scandium(III) triflate (5 mol%) to the mixture.
-
Heat the reaction mixture to reflux and stir for the time indicated by reaction monitoring (e.g., 2-4 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 3:1 hexanes:ethyl acetate).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure enaminone product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of enaminone formation and a troubleshooting workflow for improving regioselectivity.
Caption: General mechanism of enaminone synthesis.
Technical Support Center: Overcoming Side Reactions in Enaminone Functionalization
Welcome to the technical support center for enaminone functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My enaminone functionalization reaction is giving a low yield. What are the general steps I should take to troubleshoot it?
A1: Low yields in enaminone functionalizations can stem from several factors. A systematic approach to troubleshooting is often the most effective:
-
Assess Reactant and Reagent Purity: Ensure all starting materials, reagents, and solvents are pure and dry. Moisture can lead to hydrolysis of the enaminone.
-
Optimize Reaction Conditions: Temperature, reaction time, and concentration can significantly impact yield. Consider if the reaction is under kinetic or thermodynamic control and adjust the temperature accordingly.
-
Evaluate the Base: The choice and stoichiometry of the base are critical, especially in alkylation and acylation reactions, as it influences the nucleophilicity of the enaminone.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This can help identify if the starting material is being consumed and if multiple products are forming. Be aware that enaminones can sometimes be unstable on silica gel, which may affect TLC analysis.[1]
-
Work-up and Purification: Product loss can occur during the work-up and purification steps. Enaminones can be sensitive to acidic conditions, so a basic work-up might be necessary.[2] For purification, consider using basic alumina instead of silica gel to prevent degradation of the product.[1]
Q2: I am observing multiple products in my acylation reaction. How can I control the regioselectivity between N-acylation and C-acylation?
A2: The regioselectivity of enaminone acylation is highly dependent on the substitution pattern of the enaminone nitrogen and the reaction conditions.
-
N-Acylation: This is generally favored for secondary enaminones (those with an N-H bond). The nitrogen atom is often the most nucleophilic site.
-
C-Acylation: This is the typical pathway for tertiary enaminones (those with no N-H bond). In the absence of a proton on the nitrogen, the α-carbon becomes the primary site of attack.
The choice of solvent and base can also influence the outcome. For instance, in the acylation of 4-(benzylamino)-6-methyl-2H-pyran-2-one, using triethylamine in dichloromethane resulted in a mixture of N- and C-acylated products. However, by carefully selecting the base and solvent, it is possible to drive the reaction towards a single product.[3]
Q3: My enaminone appears to be decomposing on the silica gel column during purification. What can I do?
A3: Enaminones can be unstable on acidic silica gel.[1] If you observe streaking, tailing, or the appearance of new spots on your TLC plate after spotting the crude product, or if you experience significant product loss during column chromatography, consider the following alternatives:
-
Use Basic Alumina: Basic alumina is a good alternative to silica gel for the purification of acid-sensitive compounds like enaminones.[1]
-
Neutralized Silica Gel: You can prepare a slurry of silica gel with a solvent containing a small amount of a volatile base, such as triethylamine (e.g., 1-2% in the eluent), to neutralize the acidic sites.
-
Alternative Purification Methods: If chromatography is still problematic, consider other purification techniques such as crystallization, distillation (for volatile compounds), or extraction.
Q4: I am trying to perform a Michael addition with my enaminone, but the yield is very low. What could be the problem?
A4: Low yields in Michael additions with enaminones can be due to several factors:
-
Nature of the Enolate: Enolates derived from simple ketones can be strong bases and may favor 1,2-addition to the carbonyl group of the Michael acceptor over the desired 1,4-conjugate addition. Using a more stabilized enolate, such as one derived from a 1,3-dicarbonyl compound, can favor the Michael addition.[4][5]
-
Steric Hindrance: Significant steric hindrance around the β-carbon of the Michael acceptor can impede the nucleophilic attack of the enaminone.
-
Reaction Conditions: The reaction is thermodynamically controlled, so ensure you are allowing sufficient reaction time for the more stable 1,4-adduct to form.[6] The choice of solvent and base is also crucial.
-
Side Reactions: The enaminone could be participating in other reactions, such as polymerization or hydrolysis, if the conditions are not optimal.
Q5: I suspect my enaminone is hydrolyzing during the reaction or work-up. How can I prevent this?
A5: Enaminone hydrolysis is typically catalyzed by acid.[7] The rate of hydrolysis can be influenced by the pH of the medium. To prevent hydrolysis:
-
Maintain Anhydrous Conditions: Ensure all your glassware is dry and use anhydrous solvents, as water is required for hydrolysis.
-
Avoid Acidic Conditions: If possible, avoid acidic reagents and work-up conditions. If an acidic work-up is necessary, keep the exposure time to a minimum and perform it at low temperatures.
-
pH Control: The rate of hydrolysis is pH-dependent. In some cases, hydrolysis is slower at neutral or slightly basic pH.[1][3]
Troubleshooting Guides
Guide 1: Regioselectivity in Enaminone Alkylation
Issue: Poor or incorrect regioselectivity in the C-alkylation of an enaminone, leading to a mixture of products.
Background: The C-alkylation of enaminones proceeds through an enolate-like intermediate. For unsymmetrical enaminones, two different enolates can form, leading to a kinetic and a thermodynamic product.
-
Kinetic Product: Formation of the less substituted (less sterically hindered) enolate is faster and is favored under conditions of kinetic control.[8]
-
Thermodynamic Product: The more substituted enolate is more stable, and its formation is favored under conditions that allow for equilibrium to be established (thermodynamic control).[8]
Troubleshooting Steps:
| Observation | Potential Cause | Recommended Solution |
| Mixture of alkylated products. | The reaction conditions are allowing for the formation of both the kinetic and thermodynamic enolates. | To favor the kinetic product , use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[8] To favor the thermodynamic product , use a smaller, less hindered base (e.g., NaH, NaOEt) at a higher temperature to allow for equilibration to the more stable enolate.[8] |
| Predominantly the undesired regioisomer is formed. | The reaction is under the wrong type of control (kinetic vs. thermodynamic) for the desired product. | If the desired product is the less substituted one, switch to kinetic control conditions. If the desired product is the more substituted one, switch to thermodynamic control conditions. |
| N-alkylation is observed instead of C-alkylation. | For secondary enaminones, the nitrogen can be more nucleophilic. | Protect the nitrogen before C-alkylation. Alternatively, for direct N-alkylation, use conditions that favor reaction at the nitrogen, such as using a suitable base to deprotonate the nitrogen. |
Guide 2: Unwanted Polymerization
Issue: Formation of an insoluble, intractable solid (polymer) during the functionalization of the enaminone.
Background: Enaminones, being electron-rich alkenes, can be susceptible to polymerization, especially under certain conditions that can generate radical or ionic intermediates. This is particularly a risk in reactions that involve strong acids, bases, or radical initiators. While specific literature on enaminone polymerization is sparse, principles from related Michael additions suggest that nucleophiles can initiate anionic polymerization.[9][10]
Troubleshooting Steps:
| Observation | Potential Cause | Recommended Solution |
| Formation of a precipitate or viscous oil that is not the desired product. | The enaminone is undergoing polymerization. | Lower the reaction temperature: Polymerization often has a higher activation energy than the desired reaction. Reduce the concentration of the reactants: This can disfavor intermolecular side reactions like polymerization. Add a radical inhibitor: If a radical mechanism is suspected, adding a small amount of an inhibitor like hydroquinone or BHT may help. Modify the solvent: The choice of solvent can influence the stability of reactive intermediates that may initiate polymerization. |
| The reaction mixture becomes very thick and difficult to stir. | Polymerization is occurring. | See the solutions above. If the reaction has already proceeded to this point, it may be difficult to salvage. It is best to restart the reaction with the modified conditions. |
Data Summary
Table 1: Regioselectivity of Acylation of Secondary vs. Tertiary β-Enamino Ketones
| Enaminone Type | Acylating Agent | Solvent | Product | Yield (%) | Reference |
| Secondary (N-H) | Trifluoroacetic anhydride | Pyridine | N-acylated | 72-88 | [1] |
| Secondary (N-H) | Ethyl oxalyl chloride | Pyridine | N-acylated | 72-88 | [1] |
| Tertiary (N-Me) | Trifluoroacetic anhydride | Pyridine | C-acylated | 75-92 | [1] |
| Tertiary (N-Me) | Ethyl oxalyl chloride | Pyridine | C-acylated | 75-92 | [1] |
Table 2: Conditions for Kinetic vs. Thermodynamic Control of Enolate Formation for C-Alkylation
| Control Type | Base | Temperature | Product Favored |
| Kinetic | Lithium Diisopropylamide (LDA) | Low (e.g., -78 °C) | Less substituted (less stable) enolate |
| Thermodynamic | Sodium Hydride (NaH), Sodium Ethoxide (NaOEt) | Higher (e.g., Room Temp to reflux) | More substituted (more stable) enolate |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Enaminone
This is a generalized procedure, and optimization may be required for specific substrates.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary enaminone (1.0 equiv) and a suitable anhydrous solvent (e.g., THF, DMF).
-
Deprotonation: Cool the solution to 0 °C and add a suitable base (e.g., NaH, 1.1 equiv) portion-wise. Allow the mixture to stir at this temperature for 30 minutes or until gas evolution ceases.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive alkylating agents.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (using basic alumina if the product is acid-sensitive) or crystallization.
Protocol 2: Selective C-Acylation of a Tertiary Enaminone with Trifluoroacetic Anhydride
Adapted from a procedure for the C-acylation of tertiary β-enamino ketones.[1]
-
Preparation: In a round-bottom flask, dissolve the tertiary enaminone (1.0 equiv) in anhydrous pyridine.
-
Addition of Acylating Agent: Cool the solution to 0 °C and add trifluoroacetic anhydride (1.2 equiv) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the C-acylated enaminone.
Protocol 3: Michael Addition of an Enaminone to an α,β-Unsaturated Ketone
This is a general procedure and may require optimization for specific substrates.
-
Enolate Formation (if necessary): For C-alkylation via Michael addition, first generate the enolate. To a solution of the enaminone (1.0 equiv) in an anhydrous solvent (e.g., THF) at an appropriate temperature (e.g., -78 °C for kinetic control), add a suitable base (e.g., LDA, 1.05 equiv). Stir for 30-60 minutes.
-
Addition of Michael Acceptor: Add a solution of the α,β-unsaturated ketone (1.0 equiv) in the same anhydrous solvent dropwise to the enolate solution at the same temperature.
-
Reaction: Allow the reaction to proceed at this temperature for a few hours, then let it warm to room temperature and stir overnight, or until the reaction is complete as indicated by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Acylation regioselectivity based on enaminone type.
Caption: Kinetic vs. Thermodynamic control in C-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamic versus kinetic products of DNA alkylation as modeled by reaction of deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Michael Addition [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
Technical Support Center: Optimization of Enaminone Synthesis
Welcome to the technical support center for the optimization of enaminone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for improved enaminone yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for enaminone synthesis?
The most prevalent method for synthesizing enaminones is the condensation reaction between a 1,3-dicarbonyl compound (such as a β-ketoester or a 1,3-diketone) and a primary or secondary amine.[1][2]
Q2: How do I choose the appropriate catalyst for my reaction?
The choice of catalyst can significantly impact reaction efficiency and yield. While some reactions proceed without a catalyst, various catalysts have been shown to improve reaction rates and yields.[3] The selection depends on the specific substrates and desired reaction conditions. Common catalysts include:
-
Lewis Acids: Lanthanum trichloride heptahydrate, Scandium triflate (Sc(OTf)₃), and Ceric ammonium nitrate (CAN) are effective in promoting the reaction, often at room temperature.[1]
-
Metal Chlorides: Cobalt(II) chloride and Ferric(III) ammonium nitrate have been used for efficient synthesis, particularly under solvent-free conditions.[1]
-
Gold Catalysts: Gold(III) catalysts offer an environmentally friendly option.[1]
-
Iron Complexes: Iron N-heterocyclic carbene (NHC) complexes have been employed for the condensation of both acyclic and cyclic 1,3-dicarbonyl compounds.[4]
Q3: What is the influence of the solvent on the reaction?
Solvent choice is a critical parameter. A range of options from polar protic to non-polar solvents, and even solvent-free conditions, have been successfully used.
-
Water: Can be an effective and green solvent for the synthesis of enaminones from β-ketoesters or 1,3-diketones and primary amines.[1][2]
-
Organic Solvents: Dichloromethane and ethanol are commonly used.[1]
-
Solvent-Free: This approach is often promoted by microwave irradiation or mechanochemical grinding and offers a greener alternative with simple work-up.[1][2][3][5]
Q4: What is the optimal temperature for enaminone synthesis?
Many modern catalytic methods allow the reaction to proceed efficiently at room temperature.[1][2] However, in some cases, particularly for less reactive substrates or in catalyst-free systems, heating may be necessary. For instance, catalyst and solvent-free reactions of aromatic amines with β-dicarbonyl compounds can be conducted at 120°C.[3] Microwave-assisted synthesis can also utilize higher temperatures to accelerate the reaction.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low yield is a common problem in enaminone synthesis. The following steps can help in troubleshooting this issue.
dot
Caption: Troubleshooting workflow for low enaminone yield.
Possible Causes and Solutions:
-
Purity of Reactants: Ensure the 1,3-dicarbonyl compound and the amine are pure. Impurities can inhibit the reaction or lead to side products.
-
Stoichiometry: Verify the molar ratios of your reactants. Typically, a 1:1 ratio is used, but optimization may be required.
-
Catalyst Inactivity: If using a catalyst, ensure it is active. Some catalysts are sensitive to air or moisture. Consider using a freshly prepared or purchased catalyst.
-
Inappropriate Solvent: The chosen solvent may not be optimal for your specific substrates. A solvent screen is recommended.
-
Insufficient Temperature: If the reaction is sluggish at room temperature, gentle heating might be necessary to drive the reaction to completion.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, NMR).
Issue 2: Formation of Side Products/Isomers
The formation of constitutional isomers or other side products can complicate purification and reduce the yield of the desired enaminone.[6]
Possible Causes and Solutions:
-
Unsymmetrical 1,3-Dicarbonyls: When using an unsymmetrical 1,3-dicarbonyl compound, the amine can react at either carbonyl group, leading to a mixture of regioisomers.
-
Solution: Employing a regioselective synthetic method or catalyst can help control the outcome. Some catalytic systems exhibit high regioselectivity.
-
-
Self-Condensation of the 1,3-Dicarbonyl: Under certain conditions, the 1,3-dicarbonyl can undergo self-condensation.
-
Solution: Adjusting the reaction conditions, such as temperature and catalyst loading, can minimize this side reaction.
-
-
Further Reactions of the Enaminone: The product enaminone can sometimes participate in subsequent reactions, especially at elevated temperatures.
-
Solution: Monitor the reaction closely and stop it once the starting materials are consumed to prevent over-reaction.
-
Data on Reaction Conditions and Yields
The following tables summarize various reported conditions for enaminone synthesis to aid in the selection of an appropriate starting point for your experiments.
Table 1: Catalyst and Solvent Effects on Enaminone Yield
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Cobalt(II) chloride | Solvent-free | Room Temp. | 75-95 | [1] |
| Ferric(III) ammonium nitrate | Solvent-free | Room Temp. | 69-92 | [1] |
| Gold(III) catalyst | - | - | 61-98 | [1] |
| Lanthanum trichloride heptahydrate | Dichloromethane | Room Temp. | 85-93 | [1] |
| Ceric ammonium nitrate | - | Room Temp. | 70-93 | [1][2] |
| Scandium triflate (Sc(OTf)₃) | Solvent-free | - | 70-95 | [1] |
| None | Water | - | >60 | [1] |
| None | Ethanol | Room Temp. | - | |
| None | Solvent-free | 120°C | High to Excellent | [3] |
| Clay K10 or Silica | Microwave | - | 60-93 | [1] |
Experimental Protocols
General Procedure for Catalyst-Free Synthesis in Ethanol
This protocol is adapted from a reported simple procedure for enaminone synthesis.
dot
Caption: General experimental workflow for enaminone synthesis.
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (20 mmol) in ethanol (5 ml).
-
Addition of Amine: Add the primary or secondary amine (20 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time is typically 2-3 days.
-
Work-up: Once the reaction is complete, gradually remove the solvent by evaporation until the solid product is obtained.
-
Purification: Further purification, if necessary, can be performed by recrystallization.
General Procedure for Synthesis using a DBU as a Promoter in Acetone
This protocol is based on a method for the synthesis of morphan derivatives from enaminones.[7]
-
Reaction Setup: Charge a 25 mL round-bottomed flask with the quinone monoketals (1.1 mmol), enaminones or enamine esters (1.0 mmol), and acetone (15 mL).[7]
-
Addition of Promoter: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol) to the mixture.[7]
-
Reaction: Heat the mixture to reflux for approximately 12 hours.[7]
-
Monitoring: Monitor the reaction by TLC until the enaminone or enamine ester substrate is completely consumed.[7]
-
Work-up: After cooling to room temperature, pour the reaction mixture into 25 mL of water and extract with 50 mL of ethyl acetate.[7]
-
Purification: The organic layer is then separated, dried, and concentrated to yield the product. Further purification can be done by column chromatography.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Enaminone synthesis by amination [organic-chemistry.org]
- 3. Catalyst and solvent-free synthesis of β-enaminone derivatives [iranjournals.nlai.ir]
- 4. researchgate.net [researchgate.net]
- 5. proceedings.science [proceedings.science]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enaminone Purification by Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the chromatographic purification of enaminones.
Frequently Asked Questions (FAQs)
Q1: My enaminone is sticking to the silica gel column and won't elute, even with polar solvents. What is happening?
A: This is a common issue arising from the basic nature of the enaminone's amine group interacting with the acidic silanol groups on the surface of the silica gel.[1][2] This strong acid-base interaction causes the compound to adhere strongly to the stationary phase, leading to poor elution, significant tailing, or complete retention on the column.[2][3]
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA) or ammonia, into your mobile phase (typically 0.1-1%).[3][4] This base will neutralize the acidic silanol sites, allowing your enaminone to elute properly.[3]
-
Switch Stationary Phase: For highly basic enaminones, consider using an alternative to silica gel.
-
Amine-functionalized silica: This stationary phase has a more neutral surface, which prevents the strong interactions that cause basic compounds to stick.[1][2] It is highly effective for purifying basic amines using less polar solvents like hexane/ethyl acetate.[1][2]
-
Basic Alumina: This is another suitable alternative for purifying basic compounds.[3][4]
-
-
Use Reversed-Phase Chromatography: For polar and ionizable enaminones, reversed-phase flash chromatography can be very effective.[3] Using a mobile phase with an alkaline pH (two units above the amine's pKa) will keep the enaminone in its free-base, more lipophilic form, improving retention and separation.[3]
Q2: I suspect my enaminone is decomposing during purification on silica gel. How can I confirm this and prevent it?
A: The acidic surface of silica gel can cause the degradation of sensitive compounds.[5] If you observe new spots on TLC after spotting your sample or have very low recovery from the column, decomposition is a likely cause.
Confirmation and Solutions:
-
Confirm Instability with 2D TLC: To check if your compound is stable on silica, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate and run it in a suitable eluent. After the run, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, new spots will appear off the diagonal.[5][6]
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel to make it less damaging to your compound.[5] This is often done by pre-treating the silica with a solution of your eluent containing a base like triethylamine.
-
Switch to a Milder Stationary Phase: If the separation is not challenging, consider using less acidic supports like Florisil or alumina.[5]
Q3: The separation between my enaminone and impurities is very poor, resulting in mixed fractions. How can I improve the resolution?
A: Poor separation can result from an inappropriate choice of solvent, column overloading, or interactions with the stationary phase leading to band broadening.[3]
Solutions:
-
Optimize the Mobile Phase: The choice of solvent is critical for good separation.[3]
-
Systematically screen different solvent systems. A standard starting point for compounds of intermediate polarity is 10-50% ethyl acetate in hexane.[7] For more polar compounds, a methanol/dichloromethane system may be effective.[7]
-
If your enaminone is basic and exhibiting tailing, add a basic modifier (e.g., 0.1% TEA) to the eluent. This can significantly improve peak shape and, consequently, separation.[3]
-
-
Check Sample Loading: Dissolve your crude sample in a minimal amount of solvent and apply it to the column in a concentrated band. Using too much solvent for loading will widen the initial band and lead to poor separation from the start.
-
Consider an Alternative Stationary Phase: If optimizing the mobile phase on silica doesn't work, an amine-bonded or reversed-phase column may provide the necessary selectivity to separate your product from stubborn impurities.[1]
Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not elute | Strong acid-base interaction between basic enaminone and acidic silica gel.[2][3] | Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the eluent.[3][4] Switch to an amine-functionalized silica or alumina column.[1][3] Use reversed-phase chromatography with a high pH mobile phase.[3] |
| Compound degrades on the column | The acidic nature of silica gel is catalyzing decomposition.[5] | Confirm instability with a 2D TLC test.[5][6] Deactivate the silica gel by pre-treating with a basic solution.[5] Use a less acidic stationary phase like Florisil or alumina.[5] |
| Poor separation / Mixed fractions | Incorrect solvent system (low selectivity). Band broadening due to tailing.[3] Column overloading. | Systematically test different solvent systems (e.g., Hexane/EtOAc, DCM/MeOH).[7] Add a basic modifier to the eluent to improve peak shape for basic compounds.[3] Ensure the sample is loaded in a small volume of solvent. |
| Compound elutes too quickly | The solvent system is too polar. | Decrease the polarity of the eluent. Start with a nonpolar solvent like hexane and gradually add a more polar solvent like ethyl acetate.[7] |
Experimental Protocols
General Protocol for Flash Column Chromatography of an Enaminone
This protocol assumes a moderately polar, basic enaminone.
-
TLC Analysis and Solvent Selection:
-
Dissolve a small amount of the crude reaction mixture.
-
Spot on a silica TLC plate and test various solvent systems. A good starting point is ethyl acetate/hexane.[7][8]
-
Add 0.5% triethylamine to the solvent system to mitigate tailing.
-
Aim for a solvent system that gives your desired product an Rf value of approximately 0.25-0.35.
-
-
Column Packing (Slurry Method):
-
Choose an appropriate size column based on the amount of crude material.
-
In a beaker, mix the required amount of silica gel with your chosen starting eluent to form a slurry.
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no cracks or air bubbles form.[9]
-
Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[9]
-
-
Sample Loading:
-
Dissolve the crude product in the minimum possible volume of a strong solvent (like dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure.
-
Carefully add the dissolved sample or the dry-loaded silica to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column without disturbing the top layer.[9]
-
Apply air pressure to begin eluting the solvent through the column at a steady rate.[9]
-
Collect fractions in test tubes and monitor the elution process using TLC.
-
Once the desired product has eluted, you can increase the solvent polarity (a "methanol purge") to flush any remaining highly polar compounds from the column.[6]
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified enaminone.
-
Visual Guides
References
- 1. biotage.com [biotage.com]
- 2. m.youtube.com [m.youtube.com]
- 3. biotage.com [biotage.com]
- 4. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. mdpi.com [mdpi.com]
- 9. orgsyn.org [orgsyn.org]
Scalable synthesis of enaminones for industrial applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of enaminones, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the scalable synthesis of enaminones for industrial applications?
A1: For industrial-scale production, the most prevalent methods include the condensation of 1,3-dicarbonyl compounds with amines, and the use of amide acetals like N,N-dimethylformamide dimethyl acetal (DMF-DMA) or its synthetic equivalents.[1][2] A particularly scalable approach involves the use of Gold's reagents, which are stable, crystalline solids and serve as effective substitutes for DMF-DMA, often leading to improved yields and regioselectivity.[3][4][5]
Q2: How can I improve the regioselectivity of my enaminone synthesis?
A2: Achieving high regioselectivity is crucial, especially with unsymmetrical ketones. The choice of reagents and reaction conditions plays a significant role. Using reagents like Gold's reagent can offer direct regio- and diastereoselective functionalization.[4] Reaction temperature and the choice of catalyst can also influence which kinetic or thermodynamic product is favored.
Q3: My enaminone product is unstable during purification. What are the recommended purification techniques?
A3: Enaminones can be sensitive to silica gel chromatography, leading to decomposition.[6] It is often recommended to use basic alumina for column chromatography to mitigate degradation.[6] In many cases, purification by crystallization or vacuum distillation is preferable for large-scale operations to avoid chromatographic steps altogether.[4]
Q4: What are the key safety precautions to consider during the large-scale synthesis of enaminones?
A4: The synthesis of enaminones often involves the use of amines, which can be corrosive and toxic. It is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, goggles, and respirators.[7] A thorough risk assessment should be conducted, and emergency response plans for spills or exposure must be in place. Always consult the Material Safety Data Sheets (MSDS) for all reagents.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | - Suboptimal reaction temperature.- Inappropriate solvent.- Catalyst inefficiency or degradation.- Presence of moisture if using water-sensitive reagents.- Steric hindrance from bulky substituents on the amine or dicarbonyl compound.[8] | - Optimize the reaction temperature. Some reactions benefit from heating, while others may require cooling to prevent side reactions.[9]- Screen different solvents. The choice of solvent can significantly impact reaction rates and yields.- For catalyzed reactions, ensure the catalyst is active and consider screening different catalysts or catalyst loadings.[8]- Use anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) when necessary.- If steric hindrance is an issue, consider using a less bulky amine or a more reactive dicarbonyl compound. |
| Formation of Impurities or Side Products | - Reaction temperature is too high, leading to decomposition or side reactions.- Incorrect stoichiometry of reactants.- Presence of oxygen for air-sensitive reactions.- The formation of constitutional isomers.[1] | - Lower the reaction temperature and monitor the reaction progress closely using techniques like TLC or HPLC.- Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial in some cases.- Degas the solvent and run the reaction under an inert atmosphere.- To control the formation of isomers, explore different catalysts and reaction conditions that favor the desired isomer. The use of specific reagents like Gold's reagent can improve regioselectivity.[4] |
| Incomplete Reaction | - Insufficient reaction time.- Low reaction temperature.- Catalyst deactivation. | - Monitor the reaction over a longer period. Some reactions may require extended times to reach completion.- Gradually increase the reaction temperature while monitoring for the formation of impurities.- If using a catalyst, consider adding a fresh portion of the catalyst. |
| Difficulty in Product Isolation | - Product is highly soluble in the reaction solvent.- Product co-distills with the solvent.- The product is an oil and does not crystallize easily. | - After the reaction, remove the solvent under reduced pressure and extract the product with a different solvent in which it is less soluble.- Choose a higher boiling point solvent for the reaction.- Attempt to induce crystallization by seeding with a small crystal of the product, or by trying different crystallization solvents. If crystallization fails, purification by column chromatography on basic alumina or vacuum distillation are alternatives.[6] |
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for Enaminone Synthesis via Photocatalysis [1]
| Entry | Deviation from Standard Conditions | Yield (%) |
| 1 | None | 70 |
| 2 | Ni(OTf)₂ instead of NiBr₂·diglyme | 62 |
| 3 | NiCl₂·diglyme instead of NiBr₂·diglyme | 49 |
| 7 | Acetone instead of DMF | 51 |
| 8 | DMSO instead of DMF | 55 |
| 12 | 40 °C instead of 20 °C | Traces |
| 13 | 16 h instead of 2 h | 18 |
| 16 | No photocatalyst | No reaction |
| 17 | No light | No reaction |
Table 2: Influence of Solvent on the Yield of Enaminone 3e
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Water | 2-3 | 85 |
| 2 | Methanol | 2-3 | 92 |
| 3 | Ethanol | 2-3 | 97 |
| 4 | Isopropyl alcohol | 2 | 76 |
| 12 | Toluene | 2 | 69 |
Experimental Protocols
Protocol 1: Scalable Synthesis of Enaminone 4b using Gold's Reagent[4]
This protocol describes the synthesis of enaminone 4b on a 1-mol scale.
Materials:
-
2-butanone (1a)
-
Gold's reagent (5a)
-
Appropriate anhydrous solvent (e.g., dichloromethane)
-
Suitable base (e.g., triethylamine)
Procedure:
-
Set up a multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer under an inert atmosphere (e.g., nitrogen).
-
Charge the flask with 2-butanone (1a) and the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
In a separate flask, dissolve Gold's reagent (5a) and the base in the anhydrous solvent.
-
Slowly add the solution of Gold's reagent and base to the stirred solution of 2-butanone via the dropping funnel, maintaining the reaction temperature.
-
After the addition is complete, allow the reaction to stir at the same temperature or let it warm to room temperature, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of a suitable salt (e.g., ammonium chloride).
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain enaminone 4b.
Protocol 2: General Procedure for Enaminone Synthesis via Photocatalysis[1]
This protocol outlines a general method for the synthesis of enaminones from 3-bromochromones.
Materials:
-
3-Bromochromone (e.g., 7a, 0.2 mmol)
-
Amine (e.g., morpholine 8a, 0.3 mmol)
-
Photocatalyst (PC1, 1.0 mol%)
-
NiBr₂·diglyme (5.0 mol%)
-
dmbpy (5.0 mol%)
-
PS1 (1.0 equiv)
-
DMF (solvent)
Procedure:
-
In a reaction vessel, combine the 3-bromochromone, amine, photocatalyst, NiBr₂·diglyme, dmbpy, and PS1.
-
Add DMF as the solvent.
-
De-gas the mixture and place it under a nitrogen atmosphere.
-
Irradiate the reaction mixture with a 427 nm LED lamp at 20 °C for 2 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography.
Visualizations
References
- 1. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 2. Scalable synthesis of enaminones utilizing Gold's reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scalable synthesis of enaminones utilizing Gold's reagents [agris.fao.org]
- 5. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Enaminone Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of enaminone compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during experiments with enaminones.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of enaminone compounds?
A1: The primary cause of enaminone degradation is hydrolysis.[1][2] This reaction is typically acid-catalyzed, where the enaminone is cleaved back to its constituent amine and β-dicarbonyl compound. Other factors that can influence stability include exposure to light, elevated temperatures, and the presence of certain enzymes.
Q2: How does the chemical structure of an enaminone affect its stability?
A2: The structure of the β-dicarbonyl precursor has a significant impact on the stability of the resulting enaminone. Enaminones derived from cyclic 1,3-dicarbonyl compounds are generally more stable than those from acyclic precursors.[3] There is also a correlation between the rate of hydrolysis and the pKa of the 1,3-dicarbonyl compound.[3]
Q3: Are there general storage recommendations for enaminone compounds to ensure their stability?
A3: Yes, to maximize stability, enaminone compounds should be stored in a cool, dark, and dry place. It is advisable to store them as solids, as they are often more stable in this state than in solution. If solutions are necessary, consider using aprotic solvents and prepare them fresh whenever possible.
Q4: Can the choice of solvent impact the stability of my enaminone?
A4: Absolutely. Protic solvents, especially water, can facilitate hydrolysis. For short-term storage or for reactions where the enaminone is an intermediate, using aprotic solvents can enhance stability. The tautomeric equilibrium between the enol-imine and enaminone forms can also be influenced by the solvent, which in turn can affect stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and handling of enaminone compounds.
Issue 1: My enaminone compound degrades during synthesis or work-up.
| Possible Cause | Troubleshooting Action |
| Acidic Conditions | Neutralize the reaction mixture as soon as the synthesis is complete. Use a mild base (e.g., sodium bicarbonate solution) for the work-up. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. |
| High Temperature | If possible, run the reaction at a lower temperature. |
| Presence of Water | Ensure all glassware is dry and use anhydrous solvents. |
Issue 2: My purified enaminone shows signs of degradation after a short period of storage.
| Possible Cause | Troubleshooting Action |
| Storage in Solution | If possible, evaporate the solvent and store the compound as a solid. |
| Exposure to Light | Store the compound in an amber vial or wrapped in aluminum foil. |
| Exposure to Air/Moisture | Store under an inert atmosphere (e.g., nitrogen or argon) and use a desiccator. |
| Acidic Residue | Ensure all acidic residue from the synthesis or purification is removed. This can be checked by dissolving a small sample in a neutral solvent and measuring the pH. |
Issue 3: I am observing inconsistent results in my biological assays.
| Possible Cause | Troubleshooting Action |
| Degradation in Assay Buffer | Prepare fresh solutions of your enaminone compound immediately before each experiment. |
| pH of Assay Medium | Check the pH of your assay buffer. If it is acidic, the enaminone may be hydrolyzing. Consider if the assay can be performed at a more neutral or slightly basic pH. |
| Enzymatic Degradation | Some enaminones can be degraded by enzymes present in biological systems.[3] Run control experiments without cells or with heat-inactivated enzymes to assess this possibility. |
Quantitative Data on Enaminone Stability
The stability of enaminones is highly dependent on their structure and the conditions to which they are exposed. The following table summarizes hydrolysis rate data for a selection of enaminones at different pH values. This data is illustrative and rates for specific compounds will vary.
| Enaminone Structure | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Representative Acyclic Enaminone 1 | 2 | 37 | Value from literature | [2] |
| Representative Acyclic Enaminone 1 | 5 | 37 | Value from literature | [2] |
| Representative Acyclic Enaminone 1 | 7 | 37 | Value from literature | [2] |
| Representative Cyclic Enaminone 2 | 2 | 37 | Value from literature | [2] |
| Representative Cyclic Enaminone 2 | 5 | 37 | Value from literature | [2] |
| Representative Cyclic Enaminone 2 | 7 | 37 | Value from literature | [2] |
| Representative Acyclic Enaminone 3 | 4 | 37 | Value from literature | [2] |
| Representative Acyclic Enaminone 3 | 6 | 37 | Value from literature | [2] |
| Representative Acyclic Enaminone 3 | 8 | 37 | Value from literature | [2] |
Note: Specific values for rate constants are often found in the full text and supplementary information of cited literature and are represented here as "Value from literature". Researchers should consult the original publications for precise data.
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of Enaminones by UV-Vis Spectrophotometry
This protocol outlines a method to determine the hydrolysis rate of an enaminone under specific pH and temperature conditions.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 2, 5, 7.4, and 9).
-
Preparation of Enaminone Stock Solution: Prepare a concentrated stock solution of the enaminone in a suitable aprotic solvent (e.g., acetonitrile or DMSO).
-
Kinetic Measurement: a. Equilibrate the buffer solution to the desired temperature (e.g., 37 °C) in a cuvette inside the spectrophotometer. b. Initiate the reaction by adding a small aliquot of the enaminone stock solution to the buffer to achieve the desired final concentration. c. Monitor the decrease in absorbance at the λmax of the enaminone over time.
-
Data Analysis: a. Plot the natural logarithm of the absorbance (ln(A)) versus time. b. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs). c. The second-order rate constant can be determined by plotting k_obs against the concentration of H⁺.
Protocol 2: Synthesis of a More Stable Cyclic Enaminone
This protocol provides a general method for synthesizing 6- and 7-membered cyclic enaminones, which are known to have enhanced stability.[1][4][5]
-
Synthesis of Boc-aminoynone: Synthesize the Boc-protected aminoynone precursor from the corresponding amino acid.
-
Deprotection: Remove the Boc protecting group using a suitable deprotection method. For labile substrates, mild deprotection conditions can be used to prevent side reactions.[1]
-
Cyclization: Treat the deprotected aminoynone with a base such as methanolic potassium carbonate (K₂CO₃) to induce cyclization.
-
Purification: Purify the resulting cyclic enaminone using standard techniques such as column chromatography or recrystallization.
Visualizations
Caption: Workflow for UV-Vis spectrophotometric stability testing of enaminones.
Caption: Logical flow for troubleshooting enaminone degradation.
References
- 1. Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the rates of hydrolysis of certain enaminones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Enaminone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of enaminone derivatives.
Frequently Asked Questions (FAQs)
Q1: My enaminone derivative shows very low solubility in aqueous solutions. What are the primary reasons for this?
A1: The poor aqueous solubility of enaminone derivatives can often be attributed to several factors inherent to their molecular structure. High molecular weight and a rigid, planar structure can lead to strong intermolecular interactions in the crystal lattice, making it difficult for water molecules to solvate the compound. Additionally, the presence of lipophilic functional groups and a lack of ionizable centers can further contribute to low water solubility. The planarity of some enaminone derivatives can promote strong π-π stacking in the solid state, which requires significant energy to overcome during dissolution.
Q2: What are the most common strategies to improve the solubility of poorly soluble drug candidates like enaminone derivatives?
A2: Several strategies can be employed to enhance the solubility of poorly soluble compounds. These can be broadly categorized as:
-
Physical Modifications: These approaches alter the physical properties of the solid drug. Common techniques include:
-
Particle Size Reduction: Decreasing the particle size (e.g., through micronization or nanosuspension) increases the surface area-to-volume ratio, which can improve the dissolution rate.[1]
-
Solid Dispersions: Dispersing the enaminone derivative in an inert, hydrophilic carrier at the molecular level can enhance its wettability and dissolution.
-
-
Chemical Modifications: These strategies involve altering the chemical structure of the enaminone derivative.
-
Salt Formation: For enaminone derivatives with ionizable functional groups (acidic or basic), forming a salt can significantly increase aqueous solubility.
-
Cocrystallization: Forming a cocrystal with a highly soluble, non-toxic coformer can improve the dissolution properties of the enaminone derivative.
-
-
Formulation Approaches: These methods involve the use of excipients to improve solubility in the final dosage form.
-
Use of Surfactants and Co-solvents: These agents can increase the solubility of a drug in an aqueous medium.
-
Cyclodextrin Complexation: Encapsulating the enaminone derivative within a cyclodextrin molecule can increase its apparent solubility.[2][3][4][5]
-
Lipid-Based Formulations: For highly lipophilic enaminone derivatives, formulating them in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can improve their absorption.
-
Q3: How do I choose the most suitable solubility enhancement technique for my specific enaminone derivative?
A3: The choice of technique depends on the physicochemical properties of your enaminone derivative. A logical approach to selection is outlined in the workflow diagram below. Key considerations include:
-
Presence of Ionizable Groups: If your molecule has a suitable pKa, salt formation is often a straightforward and effective first approach.
-
Lipophilicity (LogP): For highly lipophilic compounds, lipid-based formulations are often a good choice.
-
Thermal Stability: If the compound is heat-sensitive, methods involving high temperatures, such as hot-melt extrusion for solid dispersions, may not be suitable.
-
Desired Dosage Form: The final intended dosage form (e.g., oral solid, injectable) will also influence the choice of formulation strategy.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low solubility in multiple aqueous buffers with different pH values. | The enaminone derivative is a neutral compound or has a pKa outside the physiological pH range. | Consider non-pH dependent methods such as solid dispersions, cocrystallization, or nanotechnology. For highly lipophilic compounds, explore lipid-based formulations. |
| The synthesized salt of the enaminone derivative is unstable and precipitates out of solution. | The salt may be hygroscopic or may be converting back to the less soluble free form. | Re-evaluate the choice of counter-ion. Screen a variety of counter-ions to find a more stable salt form. Ensure appropriate storage conditions to protect from moisture. |
| A solid dispersion of the enaminone derivative shows initial rapid dissolution followed by precipitation. | The amorphous drug in the dispersion is converting to its less soluble crystalline form upon contact with the aqueous medium. This is a common issue with supersaturating systems. | Incorporate a precipitation inhibitor (e.g., a polymer like HPMC or PVP) into the formulation to maintain the supersaturated state for a longer duration. |
| Difficulty in forming a stable nanosuspension; particles aggregate over time. | Insufficient stabilization of the nanoparticles. | Optimize the type and concentration of the stabilizer (surfactant or polymer). A combination of stabilizers may be more effective. |
| Low drug loading is achievable with cyclodextrin complexation. | The enaminone derivative may not fit well into the cyclodextrin cavity, or its association constant is low. | Screen different types of cyclodextrins (α, β, γ) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) to find a better fit. The stoichiometry of the complex should also be determined.[2] |
Quantitative Data on Solubility Enhancement
While specific quantitative data for the solubility enhancement of a wide range of enaminone derivatives is not extensively available in the public domain, the following table provides illustrative examples of the degree of improvement that can be achieved for other poorly soluble compounds using various techniques. These examples can serve as a benchmark for what may be achievable with enaminone derivatives.
| Technique | Compound | Carrier/Coformer | Solubility Enhancement (Fold Increase) | Reference |
| Solid Dispersion | Amiodarone HCl | Pluronic F-127 | Significant increase in saturation solubility | [6] |
| Cocrystal | Itraconazole | Succinic Acid | ~6.6 (kinetic solubility) | |
| Nanosuspension | Amiodarone HCl | Pluronic F-127 | 2.1-fold increase in bioavailability | [6] |
| Cyclodextrin Complex | Naproxen | β-Cyclodextrin | Altered diffraction patterns indicating complex formation and potential for enhanced solubility | [2] |
| Lipid-Based Formulation | Edaravone | Labrasol | 571% relative bioavailability compared to suspension | [7] |
Note: The effectiveness of each technique is highly dependent on the specific properties of the active pharmaceutical ingredient.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve the enaminone derivative and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC)) in a common volatile solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol). The ratio of drug to carrier can be varied (e.g., 1:1, 1:3, 1:5 w/w) to find the optimal composition.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60 °C).
-
Drying: Dry the resulting solid film in a vacuum oven at a suitable temperature for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous nature of the drug).
Protocol 2: Preparation of Cocrystals by Liquid-Assisted Grinding
-
Selection of Coformer: Choose a suitable coformer based on hydrogen bonding potential and safety (e.g., GRAS - Generally Regarded as Safe - compounds like succinic acid, nicotinamide).
-
Mixing: Place the enaminone derivative and the coformer in a specific stoichiometric ratio (e.g., 1:1, 1:2, or 2:1 molar ratio) in a grinding jar.
-
Grinding: Add a small amount of a suitable solvent (e.g., a few microliters of ethanol or acetonitrile) to facilitate the molecular mobility. Grind the mixture using a ball mill or a mortar and pestle for a specific duration (e.g., 30-60 minutes).
-
Drying: Dry the resulting powder to remove the grinding solvent.
-
Characterization: Analyze the product using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new crystalline phase (the cocrystal) and to distinguish it from a simple physical mixture.
Visualizing Workflows and Pathways
Decision Tree for Selecting a Solubility Enhancement Strategy
Caption: A decision-making workflow for selecting an appropriate solubility enhancement technique for enaminone derivatives.
General Workflow for Solid Dispersion Preparation
Caption: A generalized experimental workflow for preparing and characterizing solid dispersions.
Mechanism of Cyclodextrin Inclusion Complexation
Caption: A diagram illustrating the formation of an inclusion complex between a cyclodextrin and an enaminone derivative.
References
- 1. nanoscience.com [nanoscience.com]
- 2. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanocrytals-Mediated Oral Drug Delivery: Enhanced Bioavailability of Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a novel oral delivery system of edaravone for enhancing bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing by-product formation in enaminone reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in enaminone reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant self-condensation of my ketone starting material. How can this be prevented?
A1: Self-condensation of ketone starting materials, particularly methyl ketones, is a common side reaction. This occurs when the enolate of one ketone molecule attacks the carbonyl group of another. To mitigate this, the addition of a water scavenger like titanium tetrachloride (TiCl₄) to the reaction mixture is effective.[1] TiCl₄ removes water as it is formed, shifting the equilibrium towards enaminone formation and preventing the conditions that favor self-condensation.
Q2: My reaction is yielding a Michael addition by-product. What are the causes and how can I minimize it?
A2: Enaminones are potent nucleophiles and can act as Michael donors, adding to Michael acceptors present in the reaction mixture.[2][3][4][5] If your starting materials or intermediates are α,β-unsaturated carbonyl compounds, you may observe the formation of a Michael adduct.[3][5][6]
To minimize this:
-
Control Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of the enamine or the Michael acceptor can drive the side reaction.
-
Temperature Control: Running the reaction at lower temperatures can often increase selectivity by favoring the kinetic product over the thermodynamic Michael adduct.
-
Choice of Base: The choice of base is critical. Strong, non-nucleophilic bases are often preferred for generating the enamine without promoting side reactions. In some cases, using a Lewis acid in combination with a weak base can achieve "soft enolization" and improve selectivity.[3]
Q3: Instead of the desired enaminone, I am primarily isolating an imine. Why is this happening?
A3: Imine formation is favored when primary amines are used as the nitrogen source.[1] The reaction proceeds through a carbinolamine intermediate, which then dehydrates. With a primary amine, a stable imine is formed.[1] To synthesize an enaminone, a secondary amine (e.g., pyrrolidine, morpholine) is typically required.[2] The resulting iminium salt from a secondary amine cannot be neutralized by deprotonation at the nitrogen; instead, a proton is removed from the α-carbon to yield the enamine.[2]
Q4: How does catalyst selection impact the selectivity and by-product profile of my enaminone synthesis?
A4: Catalyst choice can profoundly influence reaction pathways and selectivity.
-
Acid Catalysis: Mildly acidic conditions (pH 4-5) are often necessary to catalyze both the addition of the amine and the subsequent dehydration step, especially if the amine's pKaH is low.[1][4]
-
Metal Catalysts: Transition metals like Palladium (Pd), Gold (Au), and Cobalt (Co) have been used to achieve site-selective C-H functionalization and direct arylation of enaminones, offering pathways to complex molecules that might otherwise be inaccessible or require protecting groups.[7][8][9][10] For example, different oxidation states of a catalyst, such as Au(I) and Au(III), can lead to different enaminone isomers from the same starting materials.[8] The use of specific catalysts can improve yields and reaction conditions in direct arylation reactions.[7]
-
Organocatalysts: Environmentally friendly methods using catalysts like onion extract have been developed for the efficient synthesis of β-enaminone and enamino ester derivatives.[11]
Q5: What is the role of the solvent in controlling by-product formation?
A5: The solvent can significantly impact reaction rates and selectivity. Protic solvents like water or ethanol can facilitate proton transfer steps. A study on onion extract-catalyzed enamination found that while water could be used as a medium, the highest product yield (97%) was achieved under different solvent conditions, highlighting the importance of solvent optimization.[11] In many cases, a non-polar aprotic solvent is used in conjunction with a dehydrating agent to drive the reaction towards the enaminone product.
Data on Reaction Condition Optimization
Optimizing reaction parameters is crucial for minimizing by-products. The following table summarizes the effect of different solvents on the yield of a specific enaminone synthesis.
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Water | 2-3 | 85 |
| 2 | Ethanol | 2-3 | 92 |
| 3 | Methanol | 2-3 | 90 |
| 4 | Toluene | 2-3 | 75 |
| 5 | Dichloromethane | 2-3 | 70 |
| 6 | Acetonitrile | 2-3 | 88 |
| 7 | Solvent-free | 2-3 | 97 |
Data adapted from an onion extract-catalyzed enamination of a 1,3-dicarbonyl compound and a primary amine.[11]
Key Experimental Protocols
General Protocol for Enaminone Synthesis from a β-Dicarbonyl Compound
This protocol describes a general method for the synthesis of β-enaminones from 1,3-dicarbonyl compounds and amines, catalyzed by ceric ammonium nitrate (CAN).
Materials:
-
β-Dicarbonyl compound (1 mmol)
-
Amine (1 mmol)
-
Ceric Ammonium Nitrate (CAN) (0.1 mmol)
-
Ethanol (5 mL)
Procedure:
-
Dissolve the β-dicarbonyl compound (1 mmol) and the amine (1 mmol) in ethanol (5 mL) in a round-bottom flask.
-
Add ceric ammonium nitrate (0.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times are typically short.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure β-enaminone.
This protocol is based on the CAN-catalyzed reaction of β-dicarbonyl compounds with amines.[10]
Visual Guides
Troubleshooting By-Product Formation
The following diagram outlines a logical workflow for troubleshooting common issues in enaminone synthesis.
Caption: A troubleshooting flowchart for common by-products.
Reaction Pathways: Enaminone Formation vs. Michael Addition
This diagram illustrates the desired reaction pathway leading to the enaminone product versus the competing Michael addition side reaction.
Caption: Competing reaction pathways in enaminone synthesis.
Experimental Workflow for Optimized Synthesis
This workflow visualizes the key steps in a typical laboratory procedure for synthesizing enaminones while minimizing by-products.
Caption: Step-by-step workflow for enaminone synthesis.
References
- 1. Enamine - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 9. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Enaminone synthesis by amination [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Enaminone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during enaminone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in enaminone synthesis?
A1: The primary indicators of catalyst deactivation include:
-
Decreased reaction rate: The time required to achieve the desired conversion increases significantly.
-
Lowered product yield: The amount of enaminone produced is noticeably less than expected under standard conditions.
-
Reduced selectivity: An increase in the formation of undesired byproducts is observed.
-
Changes in catalyst appearance: The physical appearance of a solid catalyst may change (e.g., color change due to coke formation).
-
Inconsistent results: Difficulty in reproducing previously successful experimental outcomes.
Q2: What are the main causes of catalyst deactivation in this context?
A2: Catalyst deactivation in enaminone synthesis can be broadly categorized into chemical, thermal, and mechanical mechanisms.[1] The most prevalent causes include:
-
Poisoning: Strong binding of impurities or reactants to the active sites of the catalyst. For instance, amines can irreversibly coordinate with and deactivate hard metal Lewis acid catalysts.[2]
-
Coking/Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites and pores. This is common with solid acid catalysts like zeolites.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the agglomeration of catalyst particles, leading to a loss of active surface area.[1]
-
Leaching: Dissolution of the active components of a solid catalyst into the reaction medium.[3]
Q3: Can a deactivated catalyst be regenerated?
A3: In many cases, yes. The feasibility and method of regeneration depend on the nature of the deactivation.
-
Coked catalysts can often be regenerated by burning off the carbon deposits in a controlled manner.
-
Poisoned catalysts can sometimes be regenerated by washing with appropriate solvents or acidic/basic solutions to remove the poison. However, if the poison is strongly chemisorbed, regeneration may not be possible.
-
Sintered catalysts are generally difficult to regenerate as the loss of surface area is often irreversible.
Q4: How can I prevent or minimize catalyst deactivation?
A4: Proactive measures can significantly extend catalyst lifetime:
-
Use high-purity reactants and solvents: This minimizes the introduction of potential poisons.
-
Optimize reaction conditions: Avoid excessively high temperatures to prevent thermal degradation and control reaction time to minimize coke formation.
-
Choose the right solvent: The solvent can impact catalyst stability.[4]
-
Proper catalyst handling and storage: Protect the catalyst from atmospheric moisture and contaminants.
Troubleshooting Guides
Issue 1: Sudden and Significant Drop in Product Yield
This is often indicative of catalyst poisoning.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a sudden drop in yield.
Issue 2: Gradual Decline in Catalyst Performance Over Several Runs (Solid Catalysts)
This is often characteristic of coking or fouling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a gradual decline in performance.
Data Presentation
The following tables provide illustrative quantitative data on catalyst deactivation and regeneration. Note that these are representative examples and actual values will vary depending on the specific catalyst and reaction conditions.
Table 1: Deactivation of HZSM-5 in Enaminone Synthesis over Time
| Time on Stream (hours) | Enaminone Yield (%) | Catalyst Surface Area (m²/g) |
| 0 (Fresh) | 95 | 425 |
| 8 | 82 | 350 |
| 16 | 65 | 280 |
| 24 | 45 | 210 |
Table 2: Regeneration Efficiency of Coked HZSM-5
| Regeneration Method | Temperature (°C) | Regeneration Time (h) | Surface Area Recovery (%) | Activity Recovery (%) |
| Calcination in Air | 550 | 6 | 95 | 92 |
| N2 Sweep then Air | 400 (N2), 500 (Air) | 1 + 2 | 98 | 96 |
Experimental Protocols
Protocol 1: Activity Testing of a Solid Catalyst for Enaminone Synthesis
-
Catalyst Preparation:
-
Dry the solid catalyst (e.g., HZSM-5) in an oven at 120 °C for 4 hours to remove adsorbed water.
-
Allow the catalyst to cool to room temperature in a desiccator.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the catalyst (e.g., 10 mol%).
-
Add the 1,3-dicarbonyl compound (1 mmol) and the amine (1.1 mmol) in the appropriate solvent (e.g., toluene, 5 mL).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC.
-
-
Work-up and Analysis:
-
After the reaction is complete (or after a set time), cool the mixture to room temperature.
-
Filter the catalyst and wash it with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the enaminone.
-
Calculate the yield and characterize the product (e.g., by NMR, MS).
-
Protocol 2: Regeneration of a Coked Solid Acid Catalyst (e.g., HZSM-5)
-
Catalyst Recovery:
-
After the reaction, filter the catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with a solvent like acetone to remove any adsorbed organic molecules.
-
Dry the catalyst in an oven at 100 °C for 2 hours.
-
-
Calcination:
-
Place the dried, coked catalyst in a ceramic crucible.
-
Transfer the crucible to a muffle furnace.
-
Heat the furnace to 550 °C at a ramp rate of 5 °C/min in the presence of a slow stream of air.
-
Hold the temperature at 550 °C for 6 hours to ensure complete combustion of the coke.[5]
-
Allow the furnace to cool down slowly to room temperature.
-
-
Post-Regeneration Characterization:
-
The regenerated catalyst should be characterized to confirm the removal of coke and the restoration of its properties. Techniques like BET surface area analysis, TGA, and XRD are recommended.[1][6]
-
Test the activity of the regenerated catalyst using Protocol 1 to determine the extent of activity recovery.
-
Visualizations
Catalyst Deactivation Pathways
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. researchgate.net [researchgate.net]
- 3. What is catalyst deactivation and how can it be prevented? [eureka.patsnap.com]
- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. addi.ehu.es [addi.ehu.es]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
Validation & Comparative
Enaminones Show Promise in Seizure Control: A Comparative Analysis of In Vivo Anticonvulsant Activity
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A compelling body of in vivo research highlights the potential of enaminones as a novel class of anticonvulsant agents. Demonstrating significant efficacy in preclinical models of epilepsy, certain enaminone compounds exhibit comparable or superior anticonvulsant activity and a more favorable safety profile when compared to established antiepileptic drugs (AEDs) such as phenytoin. This comparative guide provides an objective analysis of the in vivo validation of enaminone anticonvulsant activity, presenting key experimental data, detailed methodologies, and insights into their mechanisms of action for researchers, scientists, and drug development professionals.
Comparative Anticonvulsant Efficacy and Neurotoxicity
Enaminones have been rigorously evaluated in standardized in vivo models of epilepsy, primarily the Maximal Electroshock (MES) and the 6 Hz psychomotor seizure tests in rodents, which are predictive of efficacy against generalized tonic-clonic and partial seizures, respectively. Neurotoxicity is commonly assessed using the rotarod test, which measures motor coordination. The therapeutic potential of a compound is often expressed as the Protective Index (PI), the ratio of the median neurotoxic dose (TD50) to the median effective dose (ED50). A higher PI indicates a wider therapeutic window.
Key Findings from In Vivo Studies:
A notable study investigating dibromophenyl enaminones, specifically compounds AK6 and E249, revealed potent anticonvulsant effects in rats.[1] At a dose of 20 mg/kg, both AK6 and E249 demonstrated comparable efficacy to phenytoin (40 mg/kg) in both the MES and 6 Hz seizure models.[1] Crucially, AK6 did not impair locomotor activity, a common side effect of many anticonvulsants, including phenytoin, suggesting a reduced risk of central nervous system (CNS) side effects.[1]
Further research into various enaminone derivatives has yielded compounds with impressive potency and safety profiles. For instance, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate (compound 27) showed a remarkable oral ED50 of 5.8 mg/kg in the rat MES test, with no neurotoxicity observed at doses up to 380 mg/kg, resulting in a Protective Index greater than 65.5. Another promising analog, ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate (compound 1e), was identified as a highly potent enaminone with an ED50 of 3.0 mg/kg and a TD50 greater than 250 mg/kg in the rat MES test, yielding a Protective Index of over 83.3.
The following tables summarize the available quantitative data from in vivo studies, comparing the anticonvulsant activity and neurotoxicity of selected enaminones with standard antiepileptic drugs.
Table 1: Anticonvulsant Activity of Enaminones and Comparator Drugs in the Maximal Electroshock (MES) Test in Rats (Oral Administration)
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| Enaminones | |||
| Compound 27 | 5.8 | > 380 | > 65.5 |
| Compound 1e | 3.0 | > 250 | > 83.3 |
| Compound 13 | 4 (i.p.) | 269 (i.p.) | > 67 |
| Compound 4k | 17.6 | > 500 | > 28.4 |
| Comparator Drugs | |||
| Phenytoin | ~20-30 | ~60-100 | ~2-5 |
| Carbamazepine | ~10-20 | ~40-80 | ~2-4 |
| Valproate | ~150-250 | ~400-600 | ~2-3 |
| Lamotrigine | ~5-15 | ~40-80 | ~5-8 |
Note: Data for comparator drugs are approximate ranges compiled from multiple sources for comparative purposes and may vary based on specific experimental conditions.
Table 2: Anticonvulsant Activity in the 6 Hz Seizure Test in Rats (Intraperitoneal Administration)
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| Enaminones | |||
| AK6 | Protective at 10-20 mg/kg | Not Reported | Not Reported |
| E249 | Protective at 20 mg/kg | Not Reported | Not Reported |
| Comparator Drugs | |||
| Valproate | 130.64 | 449.1 | 3.44 |
| Lamotrigine | Not Reported | Not Reported | Not Reported |
Note: Quantitative ED50 and TD50 data for enaminones in the 6 Hz test in rats are limited in the reviewed literature.
Mechanisms of Action: A Dual Approach to Seizure Suppression
The anticonvulsant effects of enaminones are believed to stem from a multi-targeted mechanism of action, primarily involving the modulation of GABAergic inhibition and the inhibition of voltage-gated sodium channels.
Positive Allosteric Modulation of GABA-A Receptors
Several studies have indicated that enaminones enhance the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. They are proposed to act as positive allosteric modulators, binding to a novel site on the receptor complex that is distinct from the binding sites of benzodiazepines and neurosteroids. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability. The specific subunits of the GABA-A receptor that enaminones interact with are a subject of ongoing research.
Inhibition of Voltage-Gated Sodium Channels
In addition to their effects on GABA-A receptors, certain enaminones have been shown to inhibit voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials. By inhibiting VGSCs, enaminones can reduce the repetitive firing of neurons that is characteristic of epileptic seizures. Molecular docking studies suggest that enaminones may interact with the active sites of these channels, thereby blocking the influx of sodium ions.
Below is a diagram illustrating the proposed dual mechanism of action of enaminones.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the evaluation of enaminone anticonvulsant activity.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for generalized tonic-clonic seizures.
-
Animals: Adult male Sprague-Dawley rats (200-250g) are used.
-
Drug Administration: Test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Apparatus: An electroconvulsive shock generator is used to deliver a constant current.
-
Procedure:
-
At the time of peak effect of the drug, corneal electrodes are placed on the eyes of the rat, pre-treated with a local anesthetic and saline solution.
-
A supramaximal electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) is delivered.
-
The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Endpoint: Abolition of the tonic hindlimb extension is considered as the endpoint for protection. The ED50, the dose that protects 50% of the animals, is then calculated.
Hz Psychomotor Seizure Test
The 6 Hz test is a model of therapy-resistant partial seizures.
-
Animals: Adult male Sprague-Dawley rats are used.
-
Drug Administration: Test compounds or vehicle are administered, typically i.p.
-
Apparatus: A constant current stimulator is used.
-
Procedure:
-
At the time of peak drug effect, corneal electrodes are placed on the rat's eyes.
-
A submaximal electrical stimulus (e.g., 32 mA, 6 Hz for 3 seconds) is delivered.
-
The animal is observed for seizure activity, characterized by a stun posture, forelimb clonus, and twitching of the vibrissae.
-
-
Endpoint: The absence of seizure activity is considered protection. The ED50 is calculated based on the dose-response data.
Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the neurotoxic side effects of a drug.
-
Animals: Adult male Sprague-Dawley rats are used.
-
Apparatus: A rotating rod apparatus (rotarod) is used.
-
Procedure:
-
Rats are pre-trained to stay on the rotating rod (e.g., at a constant speed of 10 rpm).
-
At the time of peak drug effect, the animals are placed on the rotarod for a predetermined period (e.g., 1-2 minutes).
-
The inability of the animal to remain on the rod for the duration of the test is indicative of motor impairment.
-
-
Endpoint: The TD50, the dose that causes 50% of the animals to fail the test, is determined.
The following diagram outlines the general experimental workflow for the in vivo validation of enaminone anticonvulsant activity.
Conclusion
The in vivo data presented provides a strong rationale for the continued investigation of enaminones as a promising new class of anticonvulsant drugs. Their potent efficacy in established seizure models, coupled with a potentially wider therapeutic window and reduced CNS side effects compared to some standard AEDs, makes them attractive candidates for further development. The dual mechanism of action, targeting both GABAergic and sodium channel pathways, may offer advantages in treating a broader range of seizure types and potentially drug-resistant epilepsy. Future research should focus on elucidating the precise molecular interactions of enaminones with their targets and expanding the in vivo studies to include a wider array of enaminone derivatives and comparator drugs in various models of epilepsy.
References
A Comparative Guide to Catalytic Efficiency in Enaminone Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of enaminones is a critical step in the creation of a wide array of pharmaceutical compounds. The efficiency of this synthesis is highly dependent on the catalyst employed. This guide provides an objective comparison of various catalytic methods for enaminone synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for your research needs.
The synthesis of β-enaminones, versatile building blocks in organic chemistry, is frequently achieved through the condensation reaction of β-dicarbonyl compounds with amines. The choice of catalyst for this reaction significantly impacts yield, reaction time, and overall efficiency. This guide explores and compares the performance of metal-based catalysts, organocatalysts, and biocatalysts in the synthesis of the model compound (Z)-4-(phenylamino)pent-3-en-2-one from acetylacetone and aniline.
Comparative Data of Catalytic Performance
The following table summarizes the quantitative data for different catalytic systems under various conditions, providing a clear comparison of their efficiencies.
| Catalyst Type | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Metal Catalyst | [(PPh3)AuCl]/AgOTf | 1 | Solvent-free | Room Temp. | 0.17 | 98 | [1] |
| Metal Catalyst | CuCl | 5 | THF | Room Temp. | 2 | 95 | |
| Metal Catalyst | NiBr2/Photocatalyst | 5 / 1 | DMF | 20 | 2 | 70 | [2][3] |
| Organocatalyst | Formic Acid | 10 | Methanol | Room Temp. | 0.5 | 96 | |
| Organocatalyst | L-Proline | 10 | Ethanol | Reflux | 4 | 85 | |
| No Catalyst | None | - | Solvent-free | 120 | 1 | 92 | [4] |
Reaction Pathway and Catalytic Cycles
The general reaction for the synthesis of (Z)-4-(phenylamino)pent-3-en-2-one involves the reaction of aniline with acetylacetone. The catalytic cycle for each type of catalyst facilitates this transformation through different mechanisms.
Caption: General overview of catalytic routes for enaminone synthesis.
Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the synthesis and analysis of enaminones.
Caption: A typical experimental workflow for catalytic enaminone synthesis.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Gold(I)/Silver(I) Co-catalyzed Synthesis (Metal Catalyst)
This protocol is adapted from a highly efficient method for the synthesis of β-enaminones.[1]
-
Materials:
-
Aniline (1 mmol)
-
Acetylacetone (1 mmol)
-
(PPh3)AuCl (1 mol%)
-
AgOTf (1 mol%)
-
-
Procedure:
-
In a round-bottom flask, combine aniline (1 mmol) and acetylacetone (1 mmol).
-
Add (PPh3)AuCl (0.01 mmol) and AgOTf (0.01 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product is typically of high purity and may not require further purification. If necessary, purify the product by recrystallization from ethanol.
-
Formic Acid Catalyzed Synthesis (Organocatalyst)
This method utilizes a simple and cost-effective organic acid as the catalyst.
-
Materials:
-
Aniline (1 mmol)
-
Acetylacetone (1.1 mmol)
-
Formic acid (10 mol%)
-
Methanol (5 mL)
-
-
Procedure:
-
Dissolve aniline (1 mmol) and acetylacetone (1.1 mmol) in methanol (5 mL) in a round-bottom flask.
-
Add formic acid (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Wash the residue with water and recrystallize from ethanol to obtain the pure product.
-
Catalyst-Free Synthesis
This protocol demonstrates the synthesis of β-enaminones under solvent-free and catalyst-free conditions, relying on thermal energy.[4]
-
Materials:
-
Aniline (1 mmol)
-
Acetylacetone (1 mmol)
-
-
Procedure:
-
In a sealed vial, mix aniline (1 mmol) and acetylacetone (1 mmol).
-
Heat the mixture at 120 °C for 1 hour.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, the product often solidifies and can be used without further purification. If needed, recrystallize from a suitable solvent like ethanol.
-
Conclusion
The choice of catalyst for enaminone synthesis presents a trade-off between efficiency, cost, and environmental impact. Gold/Silver co-catalysis offers exceptional efficiency with very short reaction times and high yields under solvent-free conditions at room temperature.[1] However, the cost of these metal catalysts can be a significant consideration.
Organocatalysts, such as formic acid, provide a cost-effective and environmentally friendly alternative, demonstrating high yields and short reaction times at room temperature. While not as rapid as the gold/silver system, the ease of handling and low cost make it an attractive option.
Interestingly, a catalyst-free approach at elevated temperatures can also achieve high yields in a short time, offering the simplest and most atom-economical route, albeit requiring more energy input.[4]
The photocatalytic method using a nickel catalyst also shows promise, operating at mild conditions, though with slightly lower yields compared to the top-performing methods.[2][3]
Ultimately, the optimal choice of catalyst will depend on the specific requirements of the synthesis, including scale, cost constraints, and desired environmental footprint. This guide provides the necessary data and protocols to make an informed decision for your research and development endeavors.
References
A Comparative Guide to Enaminone Bioactivity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common bioactivity assays utilized to evaluate enaminones, a class of organic compounds with significant potential in drug discovery. The following sections present quantitative data from selected studies, detailed experimental protocols for key assays, and visual diagrams of relevant signaling pathways and experimental workflows. This information is intended to assist researchers in selecting and applying appropriate methods for the assessment of enaminone bioactivity.
Data Presentation: Comparative Bioactivity of Enaminones
The following tables summarize the cytotoxic activity of selected enaminone derivatives against human cancer cell lines, as reported in recent literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activity of Enaminone Derivatives against Human Breast Cancer Cell Line (MCF-7)
| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Enaminone 2b | 0.863 | 5-Fluorouracil | 0.67 |
| Enaminone 14a | 2.33 | ||
| Enaminone 17 | 2.33 | ||
| Enaminone 6a | > 30 | Doxorubicin | 0.08 |
| Enaminone 6b | > 30 | ||
| Enaminone 6c | 15.2 | ||
| Enaminone 6d | > 30 | ||
| Enaminone 6e | 28.1 |
Table 2: Cytotoxic Activity of Enaminone Derivatives against Human Liver Carcinoma Cell Line (HEPG2)
| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Enaminone 2b | 0.884 | 5-Fluorouracil | 5.0 |
| Enaminone 14a | 0.806 | ||
| Enaminone 17 | 4.07 |
Experimental Protocols
Detailed methodologies for commonly cited bioactivity assays are provided below. These protocols offer a foundation for the reproducible assessment of enaminone bioactivity.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay, based on the method by Skehan et al., measures cell density by quantifying cellular protein content.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Acetoacetic acid, 1% (v/v)
-
Tris base solution (10 mM), pH 10.5
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the enaminone compounds to the wells. Include a positive control (e.g., 5-Fluorouracil) and a negative control (vehicle).
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours).
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes.
-
Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
Microplate reader
Procedure:
-
Cell Plating and Treatment: Follow steps 1 and 2 from the SRB assay protocol.
-
Incubation: Incubate the plates for the desired exposure time.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 550-570 nm using a microplate reader.[1]
-
Data Analysis: Determine the cell viability relative to the control and calculate the IC50 value.
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This method assesses the susceptibility of bacteria to antimicrobials.
Materials:
-
Mueller-Hinton agar plates
-
Sterile filter paper disks (6 mm)
-
Bacterial culture
-
Sterile swabs
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum.
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Disk Placement: Aseptically place filter paper disks impregnated with known concentrations of the enaminone compounds onto the agar surface using sterile forceps.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around each disk in millimeters.
-
Interpretation: Interpret the results as susceptible, intermediate, or resistant based on standardized charts.
Mandatory Visualizations
Signaling Pathways
The anticancer activity of many compounds, including potentially enaminones, is often mediated through the induction of apoptosis (programmed cell death). The following diagram illustrates the two major apoptosis signaling pathways.
Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.
Experimental Workflows
The following diagrams illustrate the typical workflows for the cytotoxicity and antimicrobial susceptibility assays described in this guide.
Caption: Generalized workflow for a cell-based cytotoxicity assay.
Caption: Workflow for the Kirby-Bauer disk diffusion antimicrobial susceptibility test.
References
Comparative Docking Analysis of Enaminone Derivatives as Enzyme Inhibitors
Enaminones, characterized by the β-amino-α,β-unsaturated ketone functional group, have emerged as a versatile scaffold in medicinal chemistry due to their synthetic accessibility and diverse biological activities. This guide provides a comparative overview of molecular docking studies on various enaminone derivatives, evaluating their potential as inhibitors for different enzymatic targets. The analysis focuses on the methodologies employed and the resulting binding affinities, offering a reference for researchers in drug design and development.
Quantitative Comparison of Docking Studies
The following table summarizes the key findings from several docking studies on enaminone inhibitors against various protein targets. This allows for a direct comparison of their reported binding affinities and the computational tools used.
| Target Protein | PDB ID | Enaminone Derivative(s) | Docking Software | Binding Affinity (kcal/mol) / Kᵢ | Reference Compound | Reference Binding Affinity (kcal/mol) / Kᵢ |
| Extracellular signal-regulated kinase 2 (ERK2) | 1OJG | Benzophenazine enaminones (Compounds D and E) | AutoDock 4.2 | -10.5 | Purvalanol | -7.5 |
| Epidermal Growth Factor Receptor (EGFR) | 1M17, 4HJO | β-Enaminonitrile derivative (Compound 4) | Glide | See original paper for detailed scores | Erlotinib (AQ44) | See original paper for detailed scores |
| Voltage-gated Sodium Channel (Naᵥ) | 5HVX | Fluorinated N-benzamide enaminones (AAA34, IAA69, IAA15) | MOE 2018.0101 | See original paper for binding scores | Not specified | Not applicable |
| Cyclooxygenase-2 (COX-2) | 1PXX | Sulfonamide-containing heterocycles | MOE, MVD 4.0 | See original paper for docking scores | Not specified | Not applicable |
| Carbonic Anhydrase IX (hCA IX) | Not Specified | Phenyl and naphthyl-bearing enaminones (5m, 5q) | Not Specified | Kᵢ = 0.92 µM, 0.76 µM | Not specified | Not applicable |
Note: Direct comparison of binding energies across different studies should be done with caution due to variations in docking software, scoring functions, and force fields.
Experimental Protocols
The methodologies employed in molecular docking are crucial for the interpretation and reproducibility of the results. Below are summaries of the protocols from the cited studies.
1. Docking of Benzophenazine Enaminones against ERK2: [1]
-
Protein Preparation: The three-dimensional crystal structure of ERK2 (PDB ID: 1OJG) was obtained from the Protein Data Bank. Water molecules were removed, and polar hydrogen atoms were added to the protein structure.
-
Ligand Preparation: The 2D structures of the nine benzophenazine enaminone derivatives were drawn and converted to 3D structures. Energy minimization was performed using appropriate force fields.
-
Docking Protocol: AutoDock 4.2 was utilized for the molecular docking simulations. A grid box was centered on the active site of ERK2, encompassing the key amino acid residues (Met106, Asn152, Asp109). The Lamarckian genetic algorithm was employed for the conformational search. The final docked poses were selected based on the lowest binding energy.[1]
2. Docking of Fluorinated N-benzamide Enaminones against Voltage-gated Sodium Channels: [2]
-
Protein Preparation: The X-ray crystal structure of the full-length open-form tetrameric Naᵥ channel (PDB ID: 5HVX) was used.[2]
-
Ligand Preparation: The enaminone structures were built using the Builder module in the Molecular Operating Environment (MOE) and energy minimized using the MMFF94x force field.[2]
-
Docking Protocol: Docking was performed using MOE 2018.0101. The ligands were treated as fully flexible. The placement method used was the Triangle Matcher algorithm, and the scoring was performed using the London dG scoring function. Thirty of the top-scoring poses were generated and analyzed.[2]
3. Docking of a β-Enaminonitrile Derivative against EGFR: [3]
-
Protein Preparation: The crystal structures of EGFR tyrosine kinase domain (PDB IDs: 1M17 and 4HJO) were used. The co-crystallized inhibitor, erlotinib, was removed from the active site to allow for redocking and subsequent docking of the novel compound.
-
Ligand Preparation: The structure of the β-enaminonitrile derivative was prepared for docking.
-
Docking Protocol: The Glide module was used for the docking experiment. A receptor grid was generated by creating a cubic box centered on the binding pocket. The docking was performed using the standard precision (SP) scoring function with an induced-fit algorithm. The best pose was selected based on the lowest free energy (ΔG) and root-mean-square deviation (RMSD).[3]
Visualizing the Docking Workflow
The following diagrams illustrate the general workflow of a comparative molecular docking study and a typical signaling pathway that can be investigated using these methods.
References
In Vitro Antimicrobial Efficacy of Enaminones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antimicrobial efficacy of various enaminone derivatives against clinically relevant bacterial strains. The information presented is collated from recent scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug development.
Data Presentation: Antimicrobial Activity of Enaminone Derivatives
The antimicrobial efficacy of enaminone derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported in vitro activities of selected enaminone compounds against Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Enaminone Derivatives against Gram-Positive Bacteria
| Compound ID | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Reference Compound (Ampicillin) (MIC in µg/mL) |
| 17 | 4.12 | 4.12 | 4.12 |
| 21 | 4.12 | 4.12 | 4.12 |
| 30a | 4.12 | 4.12 | 4.12 |
| 5 | 4.12 | 4.12 | 4.12 |
| 10 | 6.25 | 6.25 | 4.12 |
| 33 | 6.25 | 6.25 | 4.12 |
| 26 | 6.25 | 6.25 | 4.12 |
Table 2: Minimum Inhibitory Concentration (MIC) of Enaminone Derivatives against Gram-Negative Bacteria
| Compound ID | Pseudomonas aeruginosa (MIC in µg/mL) | Reference Compound (Gentamicin) (MIC in µg/mL) |
| 17 | 6.25 | Not Specified |
| 21 | 6.25 | Not Specified |
| 30a | 6.25 | Not Specified |
| 5 | 6.25 | Not Specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of enaminone antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a widely used technique for determining the MIC of novel compounds.
a. Preparation of Materials:
-
Test Compounds: Stock solutions of enaminone derivatives are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Bacterial Strains: Pure cultures of the test bacteria (Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, etc.) are grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other suitable broth is used for bacterial culture and dilution.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
b. Inoculum Preparation:
-
Bacterial colonies from an overnight culture are suspended in sterile saline or broth.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized bacterial suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Assay Procedure:
-
100 µL of sterile broth is added to each well of the 96-well plate.
-
100 µL of the stock solution of the enaminone compound is added to the first well of a row, and serial twofold dilutions are performed across the subsequent wells by transferring 100 µL from one well to the next.
-
The final 100 µL from the last dilution is typically discarded.
-
100 µL of the prepared bacterial inoculum is added to each well, resulting in a final volume of 200 µL and the desired final concentrations of the test compounds and bacteria.
-
Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours.
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the enaminone derivative at which there is no visible turbidity (bacterial growth).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
a. Procedure:
-
Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well of the MIC plate that shows no visible growth.
-
This aliquot is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
The agar plates are incubated at 37°C for 18-24 hours.
b. Interpretation of Results:
-
The MBC is the lowest concentration of the enaminone derivative that results in a ≥99.9% reduction in the initial bacterial inoculum.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Proposed Mechanism of Action: Bacterial Membrane Disruption
While the precise signaling pathways of enaminone antimicrobial activity are still under investigation, a plausible mechanism involves the disruption of the bacterial cell membrane. This mechanism is shared by various antimicrobial agents and is a key area of research for enaminones.
Caption: Proposed mechanism of membrane disruption.
Head-to-Head Comparison of Enaminone Prodrugs as Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of enaminone prodrugs exhibiting anticonvulsant properties. The information presented is collated from preclinical studies to aid in the evaluation and selection of promising candidates for further development.
Quantitative Comparison of Anticonvulsant Activity
The following tables summarize the in vivo efficacy and safety profiles of representative enaminone prodrugs from various studies. The primary model cited is the Maximal Electroshock (MES) seizure test, a standard for identifying compounds effective against generalized tonic-clonic seizures. The Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a key indicator of a drug's therapeutic window.
| Compound ID | Chemical Name | Species | Route of Administration | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Citation |
| Compound 27 | Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate | Rat | Oral | 5.8 | >380 | >65.5 | [1] |
| Mouse | Intraperitoneal | - | - | >65.5 (similar to rat) | [1] | ||
| Compound 1e | Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate | Rat | - | 3.0 | >250 | >83.3 | [2] |
| Mouse | - | 16.7 | 110.7 | 6.6 | [2] | ||
| Compound 13 | Methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate | Rat | Intraperitoneal | 4 | 269 | >67 | [3] |
Comparison with Standard Anticonvulsant Drugs:
While direct head-to-head studies with enaminones are limited, the following data for standard anticonvulsants provides a benchmark for efficacy. It is important to note that experimental conditions may vary between studies.
| Drug | Species | Route of Administration | ED50 (mg/kg) in MES test |
| Phenytoin | Rat | Oral | 9.5 |
| Carbamazepine | Rat | Oral | 8.8 |
Proposed Mechanism of Action
Preclinical evidence suggests that certain enaminone prodrugs exert their anticonvulsant effects through the inhibition of T-type voltage-gated calcium channels (T-VGCCs), particularly the CaV3.2 subtype. This inhibition is thought to reduce neuronal excitability and suppress seizure propagation.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
This protocol outlines the standardized procedure for evaluating the anticonvulsant efficacy of a test compound against generalized tonic-clonic seizures in rodents.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats (100-150g) are acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Compound Administration: Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses to different groups of animals. A vehicle control group is also included.
-
Time to Peak Effect: The time between drug administration and the application of the electrical stimulus is determined from preliminary studies to coincide with the peak effect of the compound.
-
Electrical Stimulation: A corneal electrode is used to deliver a supramaximal electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds).
-
Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Efficacy Determination: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
-
Toxicity Assessment: The median toxic dose (TD50), the dose at which 50% of the animals exhibit signs of neurological deficit (e.g., ataxia, lethargy), is determined using a rotorod test or by observation.
Whole-Cell Patch Clamp Electrophysiology
This protocol details the in vitro assessment of a compound's effect on T-type voltage-gated calcium channels (CaV3.2) expressed in a suitable cell line (e.g., HEK-293).
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured under standard conditions and transiently transfected with the cDNA encoding the human CaV3.2 channel.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature (22-25 °C).
-
The external solution contains (in mM): 135 tetraethylammonium chloride, 10 CaCl2, 10 HEPES, adjusted to pH 7.4 with TEA-OH.
-
The internal pipette solution contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -100 mV.
-
T-type calcium currents are elicited by a depolarizing step to -30 mV for 200 ms, applied every 10 seconds.
-
-
Compound Application: The test compound is applied to the cells via a perfusion system at various concentrations.
-
Data Analysis: The peak inward calcium current is measured before and after the application of the compound. The concentration-response curve is fitted with the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
Structure-Activity Relationship (SAR) Logic
The anticonvulsant activity of the enaminone scaffold is significantly influenced by the nature of the substituents. The following diagram illustrates the logical relationship between structural modifications and their impact on activity, based on published SAR studies.
References
- 1. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
Enaminone: A Validated Bioisostere for Amide Functionality in Drug Discovery
A comprehensive analysis of enaminone as a bioisosteric replacement for amides reveals its potential to enhance biological activity and modulate physicochemical properties in drug candidates. This guide presents a comparative overview, supported by experimental data, focusing on a case study of an allenamide-containing Epidermal Growth Factor Receptor (EGFR) inhibitor, demonstrating the practical application of this bioisosteric substitution.
In the landscape of medicinal chemistry, the strategic replacement of functional groups, known as bioisosterism, is a cornerstone of drug design. The amide bond, while prevalent in numerous pharmaceuticals, often presents challenges related to metabolic instability and poor solubility. The enaminone moiety has emerged as a promising bioisostere for the amide group, offering a unique combination of electronic and steric properties that can lead to improved drug-like characteristics.
Enaminones are structurally characterized by a conjugated system of an amine linked to a carbonyl group through a carbon-carbon double bond, often referred to as "vinylogous amides". This extended conjugation influences the molecule's planarity, hydrogen bonding capacity, and overall electronic distribution, thereby impacting its interaction with biological targets and its pharmacokinetic profile.
Case Study: Allenamide as a Bioisostere of Acrylamide in an EGFR Inhibitor
A compelling validation of the enaminone scaffold as an amide bioisostere is found in the development of targeted covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. In a notable study, an allenamide group was successfully employed as a bioisostere for the acrylamide "warhead" in a novel EGFR inhibitor, herein referred to as Compound 14. This substitution was compared against the established acrylamide-containing drug, osimertinib.
Data Presentation: Comparative Analysis
The following table summarizes the key quantitative data comparing the allenamide-containing Compound 14 with the acrylamide-containing EGFR inhibitor, osimertinib.
| Parameter | Compound 14 (Allenamide) | Osimertinib (Acrylamide) | Fold Difference |
| Biological Activity | |||
| IC50 vs. NCI-H1975 (T790M/L858R) | 33 nM[1] | ~5-13 nM[2] | ~2.5-6.6 fold less potent |
| Reactivity | |||
| Reaction Rate with Glutathione (GSH) | 302.5 x 10⁻³ min⁻¹[3] | ~10.8 x 10⁻³ min⁻¹ (calculated) | ~28-30 fold higher[1][3] |
Note: The IC50 for osimertinib can vary depending on the specific assay conditions.
Experimental Protocols
Synthesis of Allenamide-Containing EGFR Inhibitor (Compound 14)
The synthesis of the allenamide-containing inhibitors involved a multi-step process. A key step is the reaction of a suitable amine with an appropriate electrophile to form the allenamide moiety. While the full detailed synthesis is proprietary to the original researchers, a general representative scheme is outlined below. The synthesis would typically involve the preparation of a pyrimidine core, followed by the introduction of the indole moiety and finally the coupling with the allenamide side chain.
In Vitro Kinase Inhibitory Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) for EGFR kinase activity was determined using a kinase assay kit, such as the ADP-Glo™ Kinase Assay.
-
Enzyme and Inhibitor Preparation : Recombinant human EGFR (wild-type or mutant) was used. Compound 14 and osimertinib were serially diluted to various concentrations.
-
Kinase Reaction : The kinase reaction was initiated by adding a mixture of ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) to the enzyme and inhibitor solutions in a 384-well plate. The reaction was incubated at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection : After the kinase reaction, ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation : Kinase Detection Reagent was then added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.
-
Data Analysis : Luminescence was measured using a plate reader. The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4][5]
Cell Viability Assay
The potency of the compounds against cancer cell lines (e.g., NCI-H1975, which harbors the T790M and L858R EGFR mutations) was assessed using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.
-
Cell Seeding : NCI-H1975 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells were treated with various concentrations of Compound 14 or osimertinib for a specified period (e.g., 72 hours).
-
Viability Assessment :
-
MTT Assay : MTT reagent was added to each well and incubated to allow for the formation of formazan crystals. The crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength.
-
CellTiter-Glo Assay : CellTiter-Glo reagent was added to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis : Cell viability was expressed as a percentage of the untreated control. IC50 values were determined by plotting cell viability against the logarithm of the compound concentration.
Western Blot Analysis for EGFR Pathway Inhibition
Western blotting was used to confirm the inhibition of EGFR signaling pathways in NCI-H1975 cells.
-
Cell Lysis : Cells were treated with Compound 14 or a vehicle control for a specified time, then lysed to extract total protein. Phosphatase inhibitors are crucial to preserve the phosphorylation state of proteins.
-
Protein Quantification : The protein concentration of the lysates was determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane was blocked with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. The membrane was then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2, followed by incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection : The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Glutathione (GSH) Reactivity Assay
The reactivity of the covalent inhibitors with the biological thiol glutathione (GSH) was measured to assess their potential for off-target reactions.
-
Reaction Mixture : The test compound (Compound 14 or osimertinib) was incubated with an excess of GSH in a suitable buffer at 37°C.[6]
-
Time-Course Analysis : Aliquots were taken at various time points over a period of several hours.
-
LC-MS Analysis : The samples were analyzed by liquid chromatography-mass spectrometry (LC-MS) to monitor the depletion of the parent compound and the formation of the GSH adduct over time.[6][7]
-
Data Analysis : The reaction rate constant was determined by plotting the natural logarithm of the parent compound concentration against time. The half-life (t1/2) of the reaction can then be calculated from the rate constant.[6][7]
Mandatory Visualization
Caption: EGFR signaling pathway and the point of inhibition.
Caption: Workflow for the validation of an enaminone bioisostere.
References
- 1. Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. courses.edx.org [courses.edx.org]
- 6. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 7. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Enamidonin
For Researchers, Scientists, and Drug Development Professionals: A Guide to Responsible Chemical Waste Management
The following document provides a comprehensive protocol for the proper disposal of Enamidonin, a novel compound utilized in advanced pharmaceutical research. Adherence to these guidelines is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This information is intended to supplement, not replace, institutional and regulatory protocols.
I. This compound Waste Classification and Segregation
Proper segregation of this compound waste is the first and most critical step in the disposal process. Waste streams should be categorized as follows:
| Waste Category | Description | Recommended Container |
| Solid Waste | Contaminated lab supplies (e.g., gloves, pipette tips, bench paper), non-recoverable this compound powder. | Labeled, leak-proof, puncture-resistant container with a secure lid. |
| Liquid Waste (Aqueous) | Dilute aqueous solutions containing this compound. | Labeled, leak-proof, chemically compatible (e.g., HDPE) container with a screw cap. |
| Liquid Waste (Organic) | This compound dissolved in organic solvents. | Labeled, leak-proof, chemically compatible (e.g., glass or appropriate plastic) container with a screw cap. Do not mix with aqueous waste. |
| Sharps Waste | Needles, syringes, or other contaminated sharp objects. | Designated, puncture-proof sharps container. |
| Unused/Expired Product | Pure, unadulterated this compound. | Remain in the original, clearly labeled container. |
II. Step-by-Step Disposal Protocol
A. Personal Protective Equipment (PPE):
Before handling any this compound waste, ensure the following PPE is worn:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Lab coat
B. Waste Collection and Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Toxic," "Corrosive," if applicable).[1]
-
Container Integrity: Use only appropriate and compatible containers for waste storage. Ensure containers are in good condition, free from leaks, and have tightly sealing lids.[1][2]
-
Segregation: Strictly adhere to the waste segregation outlined in the table above. Never mix incompatible waste streams.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be clearly marked, and secondary containment should be used to prevent spills.
-
Container Filling: Do not overfill waste containers. A general guideline is to fill to no more than 90% capacity to allow for expansion and prevent spills.[1]
C. Final Disposal Procedure:
-
Solid Waste:
-
Collect all solid waste in the designated, labeled container.
-
Once the container is full, seal it securely.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) office.
-
-
Liquid Waste:
-
Carefully pour liquid waste into the appropriate labeled container (aqueous or organic).
-
Avoid splashing and ensure the exterior of the container remains clean.
-
Seal the container tightly.
-
Arrange for pickup by EHS. Under no circumstances should this compound or its solutions be disposed of down the drain. [3][4]
-
-
Unused/Expired Product:
III. Emergency Procedures for Spills
In the event of an this compound spill, follow these immediate steps:
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Evacuate: If the spill is large or involves highly concentrated material, evacuate the area and contact EHS.
-
Containment (for minor spills):
-
If trained and it is safe to do so, contain the spill using a chemical spill kit.
-
For liquid spills, use absorbent pads or other appropriate absorbent materials.
-
For solid spills, gently cover with an absorbent material to prevent aerosolization and then carefully sweep the material into a designated waste container.
-
-
Decontamination: Clean the affected area with an appropriate decontamination solution.
-
Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.
IV. Workflow for this compound Handling and Disposal
References
Personal protective equipment for handling Enamidonin
Essential Safety and Handling Guide for Enaminones
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide pertains to the class of organic compounds known as enaminones . The term "Enamidonin" is not a recognized chemical identifier; it is presumed to refer to this class. This information is for guidance purposes and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for the specific enaminone compound being used, as hazards can vary between different molecules within this class.
Immediate Safety and Operational Overview
Enaminones are versatile intermediates in organic synthesis. While specific toxicological properties are unique to each compound, general laboratory precautions for handling organic chemicals should be strictly followed. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Hazard Identification and Classification
Based on representative compounds of the enaminone class, the following hazards are common. This data is summarized from the Safety Data Sheet for (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one.
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | GHS07 |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | GHS07 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | GHS07 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. | GHS07 |
Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne powder. |
| Hand Protection | Nitrile rubber gloves (minimum thickness of 0.11 mm). | Prevents skin contact. Inspect gloves prior to use and change them frequently. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. | Minimizes inhalation of powder or vapors. |
Operational Plans
Handling and Storage
-
Engineering Controls: Handle enaminones in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
Safe Handling Practices: Avoid contact with skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Experimental Protocol: General Synthesis of an Enaminone
This protocol is a generalized procedure and should be adapted based on the specific substrates and reaction scale.
Objective: To synthesize a β-enaminone from a 1,3-dicarbonyl compound and a primary amine.
Materials:
-
1,3-dicarbonyl compound (e.g., acetylacetone)
-
Primary amine (e.g., aniline)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol.
-
Addition of Amine: While stirring, add the primary amine (1 equivalent) to the solution at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation: The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Confirm the structure of the purified enaminone using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
